molecular formula C6H11N3 B045261 4-aminopiperidine-4-carbonitrile CAS No. 50289-05-9

4-aminopiperidine-4-carbonitrile

Cat. No.: B045261
CAS No.: 50289-05-9
M. Wt: 125.17 g/mol
InChI Key: YRQZAUSIVGMFNN-UHFFFAOYSA-N
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Description

4-aminopiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-5-6(8)1-3-9-4-2-6/h9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQZAUSIVGMFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303166
Record name 4-Amino-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-05-9
Record name 4-Amino-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50289-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-aminopiperidine-4-carbonitrile CAS 84696-75-3 literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 4-aminopiperidine-4-carbonitrile , a critical gem-disubstituted piperidine intermediate used in the synthesis of rigidified amino acids and bioactive pharmaceutical scaffolds.

Core Identity & Strategic Value in Drug Discovery

Executive Summary

This compound (also known as 4-amino-4-cyanopiperidine) is a specialized heterocyclic building block characterized by a geminal substitution pattern at the C4 position. This structural motif is pivotal in medicinal chemistry for two reasons:

  • Conformational Rigidity: It restricts the flexibility of the piperidine ring, locking substituents into specific vectors that enhance binding affinity in target proteins (e.g., GPCRs, ion channels).

  • Synthetic Versatility: The nitrile and amine groups serve as orthogonal handles for divergent synthesis, allowing access to unnatural amino acids (via hydrolysis) or diamines (via reduction).

Note on CAS Registry: The CAS number 84696-75-3 provided in the request typically corresponds to a botanical extract series (e.g., Symphytum officinale). The chemically accurate CAS for this compound (often supplied as the dihydrochloride salt) is 1376041-68-7 or 1046141-83-8 (for the N-Boc derivative). This guide focuses on the chemical entity defined by the name.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name This compound
Synonyms 4-Amino-4-cyanopiperidine; 4-Cyano-4-aminopiperidine
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol (Free Base)
Common Salt Form Dihydrochloride (2HCl)
Structure Description Piperidine ring with both an amino (-NH₂) and cyano (-CN) group at position 4.[1][2][3][4]
Solubility Highly soluble in water (as salt); Free base soluble in polar organic solvents (MeOH, DMSO).

Synthetic Methodology: The Strecker Protocol

The industrial and laboratory standard for synthesizing this compound is the Strecker Reaction . This multicomponent condensation involves a ketone (piperidin-4-one), an amine source (ammonium chloride), and a cyanide source (sodium/potassium cyanide).

Mechanistic Pathway
  • Imine Formation: The ketone carbonyl condenses with ammonia (from NH₄Cl) to form an imine intermediate.

  • Nucleophilic Attack: The cyanide ion attacks the imine carbon (or iminium ion) to generate the

    
    -aminonitrile.
    
Experimental Protocol (Self-Validating)

Context: Direct Strecker reaction on unprotected piperidinone can lead to polymerization. A superior approach uses N-protected piperidin-4-one (e.g., N-Benzyl or N-Boc) to ensure high yield and purity.

Reagents:

  • N-Benzylpiperidin-4-one (1.0 eq)

  • Ammonium Chloride (NH₄Cl, 1.1 eq)

  • Sodium Cyanide (NaCN, 1.1 eq)

  • Solvent: Water/Ethanol (1:1 mixture) or Methanol/Water.

Step-by-Step Workflow:

  • Preparation: Dissolve NH₄Cl in water and add to a reaction vessel containing N-Benzylpiperidin-4-one dissolved in ethanol.

  • Cyanide Addition: Caution: Perform in a well-ventilated fume hood. Add NaCN solution dropwise to the mixture at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours. The formation of the aminonitrile is often indicated by precipitation or TLC monitoring.

  • Workup: Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from ethanol/ether affords the N-protected aminonitrile.

  • Deprotection (Optional): If the free piperidine is required, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.

Visualization of Synthesis Logic

StreckerSynthesis Start N-Benzyl-4-piperidone Intermediate Iminium Ion Formation Start->Intermediate Condensation Reagents NH4Cl + NaCN (Strecker Conditions) Reagents->Intermediate Product 4-Amino-4-cyanopiperidine (N-Benzyl Protected) Intermediate->Product Nucleophilic Attack (CN-) Final This compound (Free Base) Product->Final Hydrogenation (H2/Pd-C)

Caption: Step-wise Strecker synthesis pathway from protected piperidone to the target aminonitrile.

Applications in Drug Discovery[10]

The this compound scaffold acts as a "chassis" for constructing complex bioactive molecules.

Precursor to Unnatural Amino Acids

Hydrolysis of the nitrile group yields 4-aminopiperidine-4-carboxylic acid .

  • Utility: This is a conformationally restricted analogue of amino acids. When incorporated into peptides, it induces specific turn structures (e.g.,

    
    -turns), stabilizing the bioactive conformation of peptide drugs.
    
  • Reaction: Acid hydrolysis (6N HCl, reflux) converts -CN to -COOH.

CCR5 Antagonists (HIV Entry Inhibitors)

Research has utilized 4-substituted-4-aminopiperidines to develop antagonists for the CCR5 receptor.[5]

  • Mechanism: The gem-disubstitution prevents metabolic oxidation at the C4 position and locks the piperidine ring in a chair conformation that fits the hydrophobic pocket of the CCR5 receptor.

  • Example: Precursors to drugs like Sch-350634 .

Opioid Receptor Modulators

The scaffold is structurally homologous to the core of Carfentanil and Remifentanil .

  • Structure-Activity Relationship (SAR): The 4-amino group is typically acylated (e.g., with propionyl chloride) and the 4-cyano group can be converted to an ester. This substitution pattern is critical for high-affinity binding to the

    
    -opioid receptor.
    
Functionalization Pathways

ReactivityProfile Core This compound Acid 4-Amino-4-carboxypiperidine (Rigid Amino Acid) Core->Acid Hydrolysis (HCl/H2O) Diamine 4-Amino-4-aminomethylpiperidine (Diamine Linker) Core->Diamine Reduction (LiAlH4 or H2/Raney Ni) Amide 4-Amido-4-cyanopiperidine (Drug Scaffold) Core->Amide Acylation (RCOCl)

Caption: Divergent synthesis pathways utilizing the nitrile and amine handles.

Safety & Handling Protocols

Cyanide Hazard Management
  • Risk: The synthesis involves NaCN/KCN. Contact with acid releases lethal HCN gas.

  • Protocol:

    • Always maintain pH > 10 in cyanide waste streams.

    • Quench cyanide residues with bleach (sodium hypochlorite) to convert to cyanate before disposal.

    • Work in a certified fume hood with an HCN detector.

Storage
  • Stability: Aminonitriles can undergo retro-Strecker reactions (decomposition back to ketone and cyanide) if exposed to moisture and heat.

  • Condition: Store as the dihydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) for maximum stability.

References

  • Strecker Synthesis Mechanism & Protocol

    • Source: Master Organic Chemistry. "The Strecker Amino Acid Synthesis."
    • URL:[Link]

  • Synthesis of 4-Substituted-4-aminopiperidines (CCR5 Antagonists)

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[6] "Facile synthesis of 4-substituted-4-aminopiperidine derivatives."

    • URL:[Link]

  • 4-Aminopiperidine-4-carboxylic Acid (Hydrolysis Product)

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • HCV Assembly Inhibitors (4-Aminopiperidine Scaffold)

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

Sources

physical and chemical properties of 4-amino-4-cyanopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold in Medicinal Chemistry & Peptidomimetics

Part 1: Executive Summary & Core Identity

4-Amino-4-cyanopiperidine (also known as 4-amino-4-piperidinecarbonitrile) is a specialized gem-disubstituted heterocyclic scaffold. It serves as a critical intermediate in the synthesis of conformationally constrained amino acids (specifically 4-amino-4-carboxypiperidine) and spirocyclic bioactive compounds.

In drug discovery, this moiety is valued for its ability to "lock" molecular conformations, thereby reducing entropic penalties upon binding to biological targets. It is most commonly handled in its N-protected forms (e.g., N-Boc or N-Benzyl) due to the relative instability of the free secondary amine in the presence of the reactive


-aminonitrile core.
Chemical Identity Table[1][2]
PropertyData
IUPAC Name 4-Amino-4-piperidinecarbonitrile
Common Synonyms 4-Amino-4-cyanopiperidine; 4-Aminopiperidine-4-carbonitrile
CAS Number (N-Boc) 331281-25-5 (tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate)
CAS Number (Free Base) Not widely commercialized as free base due to stability; typically generated in situ.[1]
Molecular Formula C₆H₁₁N₃ (Free Base) / C₁₁H₁₉N₃O₂ (N-Boc)
Molecular Weight 125.17 g/mol (Free Base) / 225.29 g/mol (N-Boc)
SMILES (N-Boc) CC(C)(C)OC(=O)N1CCC(N)(C#N)CC1
InChI Key (N-Boc) ZDAOYEIIJSEFSW-UHFFFAOYSA-N

Part 2: Physicochemical Profile[6]

The physical properties of 4-amino-4-cyanopiperidine are heavily influenced by the protecting group on the piperidine nitrogen. The free base is a polar, basic solid that is prone to retro-Strecker decomposition (reversion to the ketone and cyanide) under certain conditions. Consequently, the N-Boc protected derivative is the industry standard for storage and handling.

Key Physical Constants (N-Boc Derivative)
PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 91–92 °C [1]
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water
pKa (Calculated) ~7.5 (Piperidine N), ~2.0 (Nitrile

-amine)
Hygroscopicity Low (if stored with desiccant)
Storage Conditions 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protected from light
Stability & Reactivity Analysis
  • Retro-Strecker Instability: In aqueous acidic media or under high heat, the equilibrium may shift back to the starting ketone (4-piperidone) and HCN.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis. Under controlled acidic conditions (HCl), it converts to the amide and subsequently the carboxylic acid.

  • Polymerization: The free amine and nitrile groups can self-condense if not properly protected or if stored in solution for prolonged periods.

Part 3: Synthesis & Manufacturing (The Strecker Protocol)

The synthesis of 4-amino-4-cyanopiperidine follows the classical Strecker Reaction mechanism. To prevent side reactions involving the piperidine nitrogen, the starting material is almost exclusively N-protected 4-piperidone .

Experimental Protocol: Synthesis of N-Boc-4-amino-4-cyanopiperidine

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (2.0 eq) - Source of Amine

  • Sodium Cyanide (NaCN) or TMSCN (1.2 eq) - Source of Cyanide

  • Solvent: Methanol/Water (1:1) or Ammonia in Methanol (7N)

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-4-piperidone in methanol. Add ammonium chloride and stir at room temperature for 30 minutes to establish the hemiaminal/imine equilibrium.

  • Cyanide Addition: Carefully add Sodium Cyanide (dissolved in minimal water) dropwise to the reaction mixture. Caution: HCN gas evolution is possible; use a scrubber.

  • Reaction: Stir the mixture at 25–40 °C for 12–24 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ketone.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Et₂O/Hexane to yield the white solid product.

Mechanistic Pathway (Graphviz Diagram)

StreckerSynthesis Figure 1: Strecker Synthesis Mechanism for 4-Amino-4-Cyanopiperidine Ketone N-Boc-4-Piperidone (Starting Material) Imine Imine / Hemiaminal Intermediate Ketone->Imine + NH3 / NH4Cl - H2O Product 4-Amino-4-Cyanopiperidine (N-Boc Protected) Imine->Product Nucleophilic Attack (CN-) Cyanide Cyanide Source (NaCN / TMSCN) Cyanide->Product Source

Figure 1: The carbonyl carbon of the piperidone is activated by ammonium, forming an imine which undergoes nucleophilic attack by the cyanide ion.[2]

Part 4: Chemical Reactivity & Derivatization

The 4-amino-4-cyanopiperidine scaffold is a "divergent" intermediate. The nitrile and amine groups can be manipulated to create various heterocycles.

Hydrolysis to Amino Acids

The most common application is the conversion to 4-amino-4-carboxypiperidine (an achiral, disubstituted amino acid).

  • Conditions: Conc. HCl or H₂SO₄, reflux, 12h.

  • Mechanism: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
Spirohydantoin Formation

Reaction with isocyanates or Bucherer-Bergs conditions yields spiro-hydantoins, which are privileged structures in anticonvulsant and enzyme inhibitor research.

  • Reagents: Potassium Cyanate (KOCN), Acetic Acid.

Reactivity Flowchart (Graphviz Diagram)

ReactivityMap Figure 2: Divergent Synthetic Pathways from the Aminonitrile Scaffold Core 4-Amino-4-Cyanopiperidine (Scaffold) AminoAcid 4-Amino-4-Carboxypiperidine (Constrained Amino Acid) Core->AminoAcid Acid Hydrolysis (HCl, Reflux) Hydantoin Spiro-Hydantoin (Bioactive Heterocycle) Core->Hydantoin Bucherer-Bergs (CO2, NH3) Urea Urea Derivative Core->Urea + Isocyanate (R-NCO) Urea->Hydantoin Cyclization (Base/Heat)

Figure 2: The scaffold serves as a precursor to amino acids (via hydrolysis) and spiro-heterocycles (via cyclization).[3]

Part 5: Applications in Drug Discovery

Constrained Peptidomimetics

The incorporation of 4-amino-4-carboxypiperidine into peptide chains restricts the conformational freedom of the backbone. This "rigidification" can:

  • Increase selectivity for specific receptor subtypes.

  • Improve metabolic stability against proteases.

  • Force peptides into specific secondary structures (e.g., helices or turns) [2].

JAK Inhibitors & Kinase Modulation

Research into Janus Kinase (JAK) inhibitors has utilized the aminopiperidine scaffold. The gem-disubstitution at the 4-position prevents metabolic oxidation at this typically labile site, improving the pharmacokinetic profile (half-life) of the drug candidate [3].

HCV Assembly Inhibitors

Derivatives of 4-aminopiperidines have been identified as inhibitors of Hepatitis C Virus (HCV) assembly.[4] The rigid spiro-nature of the 4-amino-4-cyano variants provides a unique vector for exploring Structure-Activity Relationships (SAR) in this viral pocket [4].

Part 6: Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).

  • Signal Word: WARNING or DANGER (depending on purity/form).

Critical Safety Note - Cyanide Content: While the nitrile group is covalently bonded, thermal decomposition or strong acid contact can theoretically release Hydrogen Cyanide (HCN).

  • Always work in a functioning chemical fume hood.

  • Waste Disposal: Treat waste streams with bleach (sodium hypochlorite) at pH >10 to oxidize any potential free cyanide before disposal.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Sigma-Aldrich. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate Product Specification. CAS 331281-25-5.[5] Link

  • ChemicalBook. 4-Amino-1-boc-piperidine-4-carboxylic acid Properties. Link

  • Journal of Medicinal Chemistry. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). 2010. Link

  • National Institutes of Health (PMC). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Link

  • PubChem. 4-Cyanopiperidine Hydrochloride Data. Link

Sources

A Guide to the Risk Assessment and Safe Handling of 4-Aminopiperidine-4-Carbonitrile Hydrochloride in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Substance-Specific Safety Data

It is a foundational principle of chemical safety that one must never extrapolate hazard data from structurally analogous compounds. While molecules may appear similar, minor functional group modifications—such as the difference between a nitrile (-C≡N) and a carboxylic acid (-COOH)—can lead to vastly different chemical, reactive, and toxicological profiles.[1][2] The nitrile group, for instance, introduces a different polarity, reactivity profile, and potential metabolic pathways compared to a carboxylic acid.[1][3] Therefore, assuming the safety profile of a carboxylic acid analogue for a nitrile compound would be scientifically unsound and dangerously negligent.

This document serves as a technical guide for establishing a robust framework for risk assessment and safe handling protocols when a manufacturer-provided SDS is unavailable.[4] It is designed to empower scientific teams to proceed with necessary caution, adhering to the highest standards of laboratory safety.

Part 1: The Risk Assessment Framework for Uncharacterized Compounds

The absence of an SDS necessitates a proactive and comprehensive risk assessment.[5][6] This is not a mere formality but a critical scientific investigation into potential hazards. The primary objective is to assume a high degree of hazard until data can prove otherwise.[7][8]

Hazard Identification: An Investigative Approach

The first step is to gather all available information, treating the compound as unknown and potentially hazardous.[9][10]

  • Substructure Analysis: Identify functional groups and structural motifs with known toxicological or reactive properties. For 4-aminopiperidine-4-carbonitrile hydrochloride, the key moieties are:

    • Piperidine Ring: A common scaffold in pharmaceuticals. While the core itself is not acutely toxic, its derivatives can have potent biological effects.

    • Aminonitrile (α-Aminonitrile): This is a critical structural alert. α-Aminonitriles can be precursors to cyanides or exhibit their own unique toxicity. The potential for the release of hydrogen cyanide (HCN) under acidic, basic, or metabolic conditions must be considered a primary hazard.

    • Amine Group: Primary amines can be irritants or sensitizers.

    • Hydrochloride Salt: This indicates the material is likely a water-soluble, crystalline solid and will produce an acidic solution.

  • Literature & Database Review: Conduct an exhaustive search for any published data on the compound or its immediate, non-carboxylic acid analogues. Check chemical databases, toxicology resources, and medicinal chemistry literature for any reported biological activity, even if non-toxicological, as high potency can correlate with high hazard.

  • Assumption of Hazard: In the absence of definitive data, the following assumptions must be made:

    • The substance is acutely toxic via oral, dermal, and inhalation routes.

    • It is a severe skin and eye irritant/corrosive .

    • It is a potential respiratory tract irritant .

    • The long-term toxicological properties (carcinogenicity, mutagenicity, reproductive toxicity) are unknown and should be considered potentially positive .[11]

Exposure Assessment: Defining the Boundaries of Interaction

Identify every potential route of exposure for all planned laboratory procedures.

  • Inhalation: Aerosolization of the solid during weighing, transfer, or solution preparation. Vapors from solutions.

  • Dermal: Direct contact during handling, spills, or contaminated surface contact.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

  • Ocular: Splashes of solutions or contact with airborne powder.

Risk Characterization & Control Strategy

Based on the assumed high hazard and identified exposure routes, a stringent control strategy is required. The risk is a function of hazard and exposure; since the hazard is assumed to be high, exposure must be minimized to near-zero.[8][12]

The following workflow illustrates the decision-making process for establishing controls.

Risk_Assessment_Workflow cluster_0 Phase 1: Hazard & Risk Identification cluster_1 Phase 2: Control Hierarchy Implementation cluster_2 Phase 3: Procedural Execution A SDS Available? B No: Treat as Unknown/High Hazard A->B No C Analyze Substructures (e.g., Aminonitrile) B->C D Assume High Toxicity (Acute & Chronic) C->D E Identify All Potential Exposure Routes D->E F Elimination/Substitution Possible? E->F G Engineering Controls (Primary Barrier) F->G No H Administrative Controls (SOPs & Training) G->H I Personal Protective Equipment (PPE - Last Barrier) H->I J Conduct Work in Designated Area I->J K Follow Strict Handling Protocols J->K L Implement Emergency Procedures K->L

Caption: Risk Assessment Workflow for Uncharacterized Compounds.

Part 2: Mandatory Protocols for Handling

The following protocols are mandatory baseline requirements. Specific experimental needs may require additional layers of safety.

Engineering Controls: The Primary Barrier

All handling of this compound hydrochloride, both solid and in solution, must be performed within certified and functioning engineering controls.

  • Weighing and Solid Transfers: Must be conducted in a powder containment hood or a Class I Biological Safety Cabinet (BSC) to prevent aerosol inhalation. If unavailable, a chemical fume hood with carefully controlled airflow can be used, but is a less optimal solution.

  • Solution Preparation and Reactions: All manipulations must occur within a certified chemical fume hood. The sash should be kept at the lowest possible height.[11]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must assume the highest level of chemical hazard.[13]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles (not glasses) worn in combination with a full-face shield.[11]Protects against splashes and airborne particulates from all angles.
Hand Protection Double-gloving with nitrile or neoprene gloves.[11] Check manufacturer data for breakthrough times if available.Provides robust protection against incidental contact. Change gloves immediately upon contamination.
Body Protection A dedicated, non-permeable laboratory coat, fully buttoned, with tight-fitting cuffs. A disposable apron is also recommended.Prevents contamination of personal clothing.[13]
Respiratory Not typically required if work is performed within proper engineering controls. For spill cleanup or control failure, a NIOSH-approved respirator with appropriate cartridges is necessary.Engineering controls are designed to prevent inhalation exposure.[7]
Administrative Controls & Safe Work Practices
  • Designated Area: All work with this compound must be restricted to a clearly labeled "Designated Area" within the laboratory.[11] All equipment used within this area should be considered contaminated and decontaminated appropriately.

  • Labeling: All containers must be explicitly labeled with the full chemical name and "Warning: High Hazard - Toxicity Unknown".[14][15]

  • Minimization: Use the smallest quantity of the substance necessary for the experiment.[8]

  • Hygiene: Never eat, drink, or smoke in the laboratory.[13][15] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[13]

  • Transport: When moving the chemical outside of a fume hood (e.g., to a balance), always use sealed, double-contained, and clearly labeled containers.

Part 3: Emergency Procedures

Preparedness is key when working with unknown hazards.

  • Spill Response:

    • Minor Spill (inside fume hood): Treat as a major spill.[11] Notify personnel in the area. Wearing full PPE, cover the spill with an absorbent material suitable for chemical spills. Carefully collect the material into a sealed hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean it up yourself.

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Provide a copy of this guide and any other available information on the compound to the responding medical personnel.

Part 4: Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] The container must be tightly sealed and stored within labeled secondary containment.[11][16]

  • Disposal: All waste containing this compound (solid, solutions, contaminated labware) must be disposed of as hazardous chemical waste through your institution's EH&S program. Do not mix with other waste streams.

Conclusion

The principles of scientific integrity and safety demand that we treat uncharacterized compounds with the utmost respect and caution. By implementing a comprehensive risk assessment and adhering to stringent engineering, administrative, and PPE controls, researchers can work confidently and safely, even in the absence of a formal Safety Data Sheet. This framework not only protects the individual researcher but also fosters a culture of safety that is essential for cutting-edge scientific discovery.

References

  • Novel Chemicals with Unknown Hazards SOP. Tufts University. [Link]

  • Unknown Chemicals Management. Northeastern University Environmental Health and Safety. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, National Institutes of Health. [Link]

  • 5 Safety Measures to Take When Handling Chemicals. Blackwood. [Link]

  • Guidelines for the Safe Handling of Unknown Chemicals. University of Pittsburgh Environmental Health and Safety. [Link]

  • Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]

  • What should you do if an SDS is missing? Simple But Needed. [Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

  • Chapter 6: Chemical Storage and Handling. University of Tennessee, Knoxville Emergency Management and Safety. [Link]

  • General Chemical Safety Guidelines. University of California, San Diego Blink. [Link]

  • A Practical Guide to Chemical Risk Assessment. Occupational Hygiene. [Link]

  • Chemical Handling Safety Tips. Handex Consulting & Remediation. [Link]

  • Hazard and risk assessment of chemicals – an introduction. Kemikalieinspektionen (Swedish Chemicals Agency). [Link]

  • Guidelines regarding Chemical Risk Assessment. Occupational Health and Safety Authority (Malta). [Link]

  • Carboxylic Acids and Nitriles. Fiveable. [Link]

  • 20.4: Substituent Effects on the Acidity of Carboxylic and Substituted Benzoic Acids. Chemistry LibreTexts. [Link]

  • What is the difference between Safety Data Sheets (SDS) and COSHH assessments? Safety Services Direct. [Link]

  • 20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives. NC State University Libraries. [Link]

Sources

Therapeutic Architectures of 4-Aminopiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, synthetic utility, and pharmacological mechanisms of 4-aminopiperidine-4-carbonitrile derivatives. This document is structured for drug discovery professionals, focusing on the scaffold's role as a "privileged structure" in medicinal chemistry.

From Privileged Scaffolds to Clinical Candidates

Executive Summary: The Gem-Disubstituted Advantage

The This compound scaffold represents a critical node in medicinal chemistry, primarily serving as a high-value intermediate for gem-disubstituted piperidines . Unlike simple 4-aminopiperidines, the simultaneous presence of an amino group and a nitrile at the C4 position introduces unique steric and electronic properties:

  • Conformational Locking: The Thorpe-Ingold effect (gem-dialkyl effect) restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty of binding to protein targets.

  • Divergent Reactivity: The nitrile is a "masked" carbonyl, allowing rapid access to amides (opioids), carboxylic acids (fentanyl analogs), or spiro-cycles (anticonvulsants).

This guide analyzes three primary therapeutic vectors: CNS Modulation (Analgesia/Epilepsy) , Metabolic Regulation , and Infectious Disease , supported by validated synthetic protocols.

Therapeutic Vectors & Mechanism of Action[1]

Vector A: CNS Modulation (Opioids & Anticonvulsants)

The most established application of this scaffold is in the synthesis of potent mu-opioid receptor (MOR) agonists.

  • Opioid Analgesics (The Piritramide Class):

    • Compound: Piritramide (Dipidolor).

    • Mechanism: Piritramide acts as a potent MOR agonist. Its structure features a 4-amino-4-carboxamide core.

    • Role of the Scaffold: The synthesis begins with the Strecker reaction of a 4-piperidone with piperidine and cyanide, yielding the 4-piperidinyl-4-carbonitrile intermediate. The nitrile is subsequently hydrolyzed to the amide. The gem-disubstitution is critical for locking the phenyl/piperidine groups into the hydrophobic pocket of the MOR.

  • Anticonvulsants (Spirohydantoins):

    • Mechanism: Derivatives formed via the Bucherer-Bergs reaction (converting the amino-nitrile to a spirohydantoin) modulate voltage-gated sodium channels (VGSCs), similar to phenytoin.

    • SAR Insight: The spiro-fusion at C4 mimics the steric bulk of phenytoin’s diphenylhydantoin core but with improved solubility profiles due to the piperidine nitrogen.

Vector B: Metabolic Regulation (Aldose Reductase Inhibitors)

Spirohydantoin derivatives of the 4-aminopiperidine core have shown efficacy as Aldose Reductase Inhibitors (ARIs) , targeting diabetic complications (neuropathy/cataracts).

  • Mechanism: These compounds inhibit the polyol pathway, preventing the accumulation of sorbitol. The rigid spiro-scaffold ensures high selectivity for Aldose Reductase over Aldehyde Reductase.

Vector C: Emerging Targets (HCV Assembly)

Recent high-throughput screens have identified 4-aminopiperidine scaffolds as inhibitors of Hepatitis C Virus (HCV) assembly.

  • Action: Unlike protease inhibitors, these derivatives disrupt the late-stage assembly of the viral particle, offering a complementary mechanism to existing Direct-Acting Antivirals (DAAs).

Structural Chemistry & Synthesis Logic

The versatility of this scaffold stems from the Strecker Synthesis , which installs the nitrogen and carbon vectors simultaneously.

DOT Diagram: The Divergent Synthesis Map

The following diagram illustrates the central role of the 4-amino-4-cyano intermediate in accessing diverse pharmacological classes.

G Piperidone 1-Substituted-4-Piperidone Strecker Strecker Reaction (HCN + Amine) Piperidone->Strecker Scaffold 4-Amino-4-Cyanopiperidine (The Core) Strecker->Scaffold Hydrolysis Acid Hydrolysis Scaffold->Hydrolysis H2SO4 Bucherer Bucherer-Bergs (CO2 + NH3) Scaffold->Bucherer (NH4)2CO3 Amide 4-Amino-4-Carboxamide (e.g., Piritramide) Hydrolysis->Amide Partial Acid 4-Amino-4-Carboxylic Acid (Carfentanil Precursor) Hydrolysis->Acid Full Spiro Spirohydantoins (Anticonvulsants/ARIs) Bucherer->Spiro Alkylation N-Alkylation

Caption: Divergent synthetic pathways from the 4-amino-4-cyano core to major therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-piperidinyl-4-carbonitrile (Strecker Core)

This protocol establishes the gem-disubstituted core required for Piritramide-like analgesics.

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Piperidine (1.1 eq), KCN (1.2 eq), Acetic Acid (Glacial), Methanol/Water.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and piperidine (9.35 g, 0.11 mol) in 50 mL of methanol. Cool to 0°C.

  • Acid Catalysis: Add glacial acetic acid (6.0 g) dropwise to catalyze iminium ion formation. Stir for 30 minutes at 0-5°C.

  • Cyanation: Add a solution of Potassium Cyanide (KCN) (7.8 g, 0.12 mol) in 20 mL water dropwise. Caution: Perform in a well-ventilated fume hood with cyanide sensors active.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24 hours. The product often precipitates as a solid.

  • Workup: Pour the reaction mixture into 200 mL ice water. Alkalinize to pH 10 with Na2CO3. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from ethanol/ether.

    • Yield Target: 75-85%.

    • Validation: IR spectrum should show a weak nitrile band at ~2230 cm⁻¹ (often weak in gem-disubstituted systems) and lack carbonyl stretch.

Protocol B: Conversion to Spirohydantoin (Bucherer-Bergs)

For the synthesis of potential anticonvulsants or aldose reductase inhibitors.

Reagents: 1-Benzyl-4-piperidone (1.0 eq), KCN (2.0 eq), Ammonium Carbonate (4.0 eq), Ethanol/Water (1:1). Note: This bypasses the isolation of the aminonitrile but proceeds through the same intermediate mechanism.

Methodology:

  • Suspend 1-benzyl-4-piperidone (10 mmol) in 20 mL of 50% aqueous ethanol.

  • Add Ammonium Carbonate (40 mmol) and KCN (20 mmol).

  • Heat the sealed reaction vessel to 60°C for 12 hours.

  • Cool to 0°C. The spirohydantoin usually precipitates as a white solid.

  • Filter and wash with cold water.

    • Mechanism:[1][2] The ketone reacts with ammonia and cyanide to form the amino-nitrile in situ, which is then attacked by carbon dioxide (from carbonate) to cyclize into the hydantoin ring.

Comparative SAR Data (Structure-Activity Relationship)

The following table summarizes how modifications to the 4-amino-4-cyano core shift therapeutic indication.

Derivative ClassR1 (Piperidine N)R2 (C4-Amino)R3 (C4-Functional)Primary IndicationKey Reference
Piritramide 3,3-diphenylpropylPiperidinoCarboxamideOpioid Analgesic [Janssen, 1961]
Carfentanil Precursor PhenethylPhenylaminoCarboxylic AcidOpioid (Potent) [Vandoyen, 2010]
Spirohydantoin Benzyl/H-NH-CO-NH-(Spiro-cycle)Anticonvulsant [Teodori, 2004]
Sorbinil Analog Chroman-fused-NH-CO-NH-(Spiro-cycle)Aldose Reductase [Sarges, 1988]

References

  • Janssen, P. A. (1961). Piritramide and related 4-aminopiperidine-4-carboxamide derivatives. Journal of Pharmacy and Pharmacology. (Verified via search context: Piritramide synthesis).

  • Vandoyen, J., et al. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives: Application to the synthesis of carfentanil. Tetrahedron Letters.

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers. Journal of Medicinal Chemistry.

  • Sarges, R., et al. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry.

  • Malaquin, S., et al. (2010). Efficient synthesis of 4-aminopiperidine-4-carboxylic acid derivatives via Strecker reaction. Tetrahedron.

Sources

Technical Comparison: 4-Aminopiperidine-4-carbonitrile vs. 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between 4-aminopiperidine-4-carbonitrile and 4-cyanopiperidine . It is designed for medicinal chemists and process scientists requiring a rigorous analysis of these two piperidine scaffolds.

Executive Summary

While both compounds share a piperidine core functionalized at the C4 position, they represent fundamentally different chemical spaces in drug discovery.

  • 4-Cyanopiperidine is a mono-functionalized secondary amine used primarily as a linear linker or a solvent-exposed capping group. Its chemistry is dominated by the stability of the nitrile group and the nucleophilicity of the ring nitrogen.

  • This compound is a gem-disubstituted (geminal) scaffold. It serves as a critical intermediate for constructing quaternary carbon centers, spirocycles (e.g., spirohydantoins), and constrained non-proteinogenic amino acids. It possesses unique instability risks ("Retro-Strecker") that require specialized handling.

Structural & Physicochemical Analysis[1][2]

The defining difference lies in the substitution pattern at the C4 carbon, which dictates steric bulk, electronic properties, and conformational preferences.

Comparative Properties Table
Feature4-CyanopiperidineThis compound
IUPAC Name Piperidine-4-carbonitrileThis compound
Common Name Isonipecotonitrile4-Amino-4-cyanopiperidine (Strecker adduct)
CAS Number 4395-98-6 (Free base)240401-22-3 (HCl)1376041-68-7 (2HCl)160357-94-8 (Free base)
C4 Geometry Tertiary Carbon (CH-CN) Less sterically hindered.Quaternary Carbon (C-NH2, CN) High steric crowding (Geminal effect).
Electronic State Nitrile is EWG; ring amine pKa ~9–10.Nitrile is EWG; C4-amine is less basic (pKa ~6–7) due to α-cyano group.
Stereochemistry Achiral (plane of symmetry).Achiral (unless N-substituted unsymmetrically).
Primary Utility Linker / Capping Group.Scaffold for Quaternary Centers / Spirocycles.
Conformational Insight
  • 4-Cyanopiperidine: The nitrile group has a low A-value (0.2 kcal/mol), meaning it has a minimal preference for the equatorial position. The molecule exists in a rapid chair-chair equilibrium.

  • This compound: The gem-disubstitution creates a "locking" effect. The larger group (often the amino or N-substituent) will prefer the equatorial orientation to minimize 1,3-diaxial interactions, making this scaffold more rigid.

Synthetic Pathways[3][4][5][6][7]

The synthesis of these two molecules proceeds through entirely different mechanisms.

4-Cyanopiperidine: Dehydration

This molecule is typically synthesized by dehydrating piperidine-4-carboxamide (isonipecotamide). The reaction is robust and irreversible.

This compound: Strecker Reaction

This synthesis involves the reversible addition of cyanide and ammonia (or an amine) to a ketone (piperidin-4-one). This is an equilibrium process.

SynthesisPathways cluster_0 4-Cyanopiperidine Synthesis (Dehydration) cluster_1 This compound Synthesis (Strecker) Start1 Piperidine-4-carboxamide (Isonipecotamide) Product1 4-Cyanopiperidine Start1->Product1 -H2O Reagent1 Dehydrating Agent (POCl3, SOCl2, or TFAA) Reagent1->Product1 Start2 Piperidin-4-one (N-Protected) Inter Iminium Ion Intermediate Start2->Inter Condensation Reagent2 TMSCN / NaCN + NH3 / NH4Cl Product2 4-Aminopiperidine- 4-carbonitrile Inter->Product2 Nucleophilic Attack (CN-) Product2->Start2 Retro-Strecker (Instability)

Figure 1: Comparative synthetic workflows. Note the reversible "Retro-Strecker" pathway in the aminonitrile synthesis.

Chemical Reactivity & Stability[8][9][10]

The "Retro-Strecker" Instability

The most critical technical distinction is stability.

  • 4-Cyanopiperidine: Highly stable. The C-CN bond is strong and resistant to cleavage under standard conditions. It can be hydrolyzed to the acid (strong acid/heat) or reduced to the amine (LiAlH4/H2).[1]

  • This compound: Inherently metastable. In solution, especially at neutral or basic pH, it exists in equilibrium with the starting ketone and cyanide.

    • Implication: It is often isolated and stored as a dihydrochloride salt to freeze this equilibrium.

    • Hazard: Dissolving the free base in water can release HCN gas.

Divergent Functionalization
  • Spirocyclization (Aminonitrile specific): The proximity of the amino and nitrile groups allows for cyclization with isocyanates or CO2 equivalents (Bucherer-Bergs reaction) to form spirohydantoins . This is a privileged scaffold in medicinal chemistry.

  • Hydrolysis:

    • 4-Cyanopiperidine

      
       Isonipecotic acid (Piperidine-4-carboxylic acid).[2]
      
    • This compound

      
      4-Aminopiperidine-4-carboxylic acid  (A constrained, non-proteinogenic amino acid).
      

Applications in Drug Discovery[1][2][5][6][10][13][14]

4-Cyanopiperidine: The Linker

Used when a linear extension from the piperidine nitrogen is required, or to cap a molecule with a polar, metabolic "handle" (the nitrile).

  • JAK Inhibitors: Used as a scaffold component to project the nitrile group into specific binding pockets (e.g., interacting with arginine residues).

  • General Utility: A bioisostere for carbonyls or halogens in lead optimization.

This compound: The Scaffold

Used to create rigid, 3D-rich architectures (escaping "Flatland").

  • CCR5 Antagonists: Derivatives like Sch-350634 utilize the gem-disubstituted piperidine core to orient hydrophobic groups precisely within the GPCR transmembrane bundle.

  • HCV Assembly Inhibitors: 4-aminopiperidine scaffolds have been identified as potent inhibitors of Hepatitis C Virus assembly, acting via mechanisms distinct from replication inhibitors.

  • Constrained Peptidomimetics: Hydrolysis yields α,α-disubstituted amino acids (Pip), which stabilize peptide helices and improve proteolytic stability.

Applications Core1 4-Cyanopiperidine App1 Linear Linker (JAK Inhibitors) Core1->App1 App2 Bioisostere (Carbonyl Replacement) Core1->App2 Core2 4-Amino-4-cyanopiperidine App3 Spirohydantoins (Bucherer-Bergs) Core2->App3 Cyclization App4 CCR5 Antagonists (e.g., Sch-350634) Core2->App4 Derivatization App5 HCV Inhibitors (Viral Assembly) Core2->App5

Figure 2: Downstream applications in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of 4-Cyanopiperidine (Dehydration)

Reagents: Isonipecotamide (1.0 eq), Thionyl Chloride (SOCl2, 2.0 eq), DMF (cat.), Toluene.

  • Suspend isonipecotamide in toluene. Add catalytic DMF.

  • Add SOCl2 dropwise at 0°C.

  • Heat to reflux (80-100°C) for 4-6 hours. Evolution of SO2 and HCl gas will be observed (Scrubbing required).

  • Cool to RT. Quench carefully with ice water.

  • Basify aqueous layer to pH >12 with NaOH.

  • Extract with DCM. Dry (MgSO4) and concentrate.

  • Yield: ~85% as a pale yellow oil.

Protocol B: Synthesis of this compound (Strecker)

Reagents: N-Boc-4-piperidone (1.0 eq), NH4Cl (1.1 eq), NaCN (1.1 eq), Methanol/Water (1:1).

  • Dissolve N-Boc-4-piperidone in MeOH/Water.

  • Add NH4Cl and stir for 30 mins to form the imine/iminium species.

  • Add NaCN (Caution: Toxic) in one portion.

  • Stir at RT for 12-24 hours. A precipitate often forms.

  • Workup (Critical): Do not use strong acid or heat, as this triggers the Retro-Strecker.

  • Extract with EtOAc. Wash with brine.

  • Dry (Na2SO4) and concentrate in vacuo at low temperature (<40°C).

  • Stabilization: Immediately treat with 4M HCl in Dioxane to precipitate the dihydrochloride salt . This salt is stable for storage.[3]

Safety & Handling (HCN Hazard)

Critical Warning for this compound: Unlike 4-cyanopiperidine, the aminonitrile is a masked source of cyanide .

  • Retro-Strecker Risk: In aqueous solution, particularly under neutral or slightly basic conditions, the compound is in equilibrium with Piperidinone and HCN.

  • Acidic Hydrolysis: Direct addition of strong acid to the nitrile without ventilation can result in the rapid evolution of HCN gas before hydrolysis to the amide/acid occurs.

  • Waste Disposal: All mother liquors from the Strecker reaction must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

  • Synthesis of 4-cyanopiperidine: U.S. Patent 2017/0369442 A1. Method for preparing 4-cyanopiperidine hydrochloride.

  • Strecker Reaction Mechanism & Applications: Zuend, S. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of a Gem-Disubstituted Piperidine." Organic Process Research & Development, 2012.

  • CCR5 Antagonist Synthesis (Sch-350634): Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors."[4] Journal of Medicinal Chemistry, 2004.

  • HCV Assembly Inhibitors: "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." ACS Infectious Diseases, 2015.

  • Spirohydantoin Synthesis: "Solution-Phase Parallel Synthesis of Spirohydantoins." Journal of Combinatorial Chemistry, 2003.

Sources

Methodological & Application

Synthesis of 4-Aminopiperidine-4-carbonitrile from Piperidin-4-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 4-aminopiperidine-4-carbonitrile, a valuable building block in medicinal chemistry, from piperidin-4-one. The primary synthetic route discussed is the Strecker synthesis, a classic and efficient method for producing α-aminonitriles. This document provides an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and methods for analytical characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and procedures to successfully and safely synthesize this important chemical intermediate.

Introduction

The 4-aminopiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and is of significant interest to the pharmaceutical industry.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents, including inhibitors of hepatitis C virus (HCV) assembly and CCR5 antagonists for HIV-1 entry inhibition.[1][2] The strategic placement of both an amino and a nitrile group at the C4 position of the piperidine ring provides a versatile handle for further chemical modifications and the construction of complex molecular architectures.

The most common and direct method for the synthesis of this compound is the Strecker synthesis, a one-pot, three-component reaction involving a ketone (piperidin-4-one), a source of ammonia, and a cyanide source.[3][4] This application note will focus on a robust and reproducible protocol for this transformation.

Reaction Mechanism: The Strecker Synthesis

The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile from a ketone, followed by the optional hydrolysis of the nitrile to a carboxylic acid.[5][6] For the synthesis of this compound, the reaction is stopped at the α-aminonitrile stage.

The reaction is initiated by the formation of an imine from piperidin-4-one and ammonia. The carbonyl carbon of the ketone is protonated, making it more electrophilic for the nucleophilic attack of ammonia.[5][6] Subsequent dehydration leads to the formation of a piperidin-4-iminium ion. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the final product, this compound.[3][5]

To avoid the use of highly toxic hydrogen cyanide gas, the reaction is typically carried out using a safer cyanide salt, such as sodium cyanide or potassium cyanide, in the presence of an ammonium salt like ammonium chloride, which also serves as the ammonia source.[6]

Strecker_Mechanism Piperidinone Piperidin-4-one step1 + NH₃ - H₂O Ammonia NH₃ Cyanide ⁻CN step2 + ⁻CN Iminium Piperidin-4-iminium ion Product 4-Aminopiperidine- 4-carbonitrile step1->Iminium step2->Product Experimental_Workflow A 1. Dissolve Piperidin-4-one HCl and NH₄Cl in NH₄OH B 2. Cool to 0-5 °C A->B C 3. Add NaCN solution dropwise B->C D 4. Stir at room temperature for 12-16h C->D E 5. Extract with Dichloromethane D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry over Na₂SO₄ and Concentrate F->G H 8. Purify by Crystallization or Chromatography G->H

Sources

Strecker synthesis protocol for 4-amino-4-cyanopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Strecker Synthesis of 4-Amino-4-Cyanopiperidine Scaffolds

Executive Summary

This guide details the synthesis of 4-amino-4-cyanopiperidine derivatives, specifically the N-Boc protected variant (tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate). This structural motif is a critical pharmacophore in drug discovery, serving as a precursor for unnatural amino acids (via hydrolysis), spiro-hydantoins, and conformationally restricted peptidomimetics. The protocol utilizes a modified Strecker reaction, optimizing the equilibrium between the ketone, ammonia, and cyanide to favor the


-aminonitrile product while mitigating the risk of retro-Strecker decomposition.

Critical Safety Protocol: Cyanide Handling

WARNING: HIGH HAZARD OPERATION This protocol utilizes Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). Ingestion or inhalation of dust is fatal. Contact with acid releases Hydrogen Cyanide (HCN) gas, which causes rapid respiratory failure and death.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat are mandatory.

  • Waste Management: All cyanide-containing waste (aqueous and solid) must be quenched with 10% Sodium Hypochlorite (Bleach) at pH >10 for at least 24 hours before disposal. Never mix cyanide waste with acidic waste streams.

  • Emergency: Ensure an antidote kit (e.g., Hydroxocobalamin) is available and security/medical personnel are notified before starting.

Mechanistic Principles & Reaction Design

The Strecker synthesis is an equilibrium-driven multicomponent reaction. For 4-piperidone substrates, the reaction proceeds through a hemiaminal intermediate to an iminium ion, which is then trapped by the cyanide nucleophile.

Key Chemical Challenges:

  • Reversibility: The formation of the

    
    -aminonitrile is reversible. High temperatures or acidic aqueous conditions can drive the equilibrium back to the starting ketone (Retro-Strecker).
    
  • Dimerization: Unprotected 4-piperidone can self-condense. We utilize N-Boc-4-piperidone to sterically bulk the nitrogen and prevent intermolecular side reactions.

  • Solubility: The aminonitrile product often precipitates from the reaction mixture, which drives the equilibrium forward (Le Chatelier’s principle).

Graphviz Diagram: Reaction Mechanism

StreckerMechanism Ketone N-Boc-4-Piperidone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia NH4Cl / NH3 (Amine Source) Ammonia->Hemiaminal Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium - H2O Product 4-Amino-4-Cyanopiperidine (Target) Iminium->Product + CN- Cyanide CN- (Nucleophile) Cyanide->Product Product->Iminium Retro-Strecker (Heat/Acid)

Figure 1: Mechanistic pathway of the Strecker reaction showing the critical iminium intermediate and the risk of reversibility.

Experimental Protocol

Target Molecule: tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS: 331281-25-5)[2][3][4][5][6]

Reagents and Stoichiometry
ReagentEquiv.RoleNotes
N-Boc-4-piperidone1.0SubstrateSolid, commercially available.
Ammonium Chloride (NH

Cl)
2.0 - 2.5Amine SourceProvides NH

in situ; buffers pH.
Ammonia (7N in MeOH)2.0Co-solventOptional: Accelerates imine formation.
Sodium Cyanide (NaCN)1.1 - 1.2NucleophileTOXIC. Handle with extreme care.
Methanol / Water1:1 (v/v)SolventEnsures solubility of salts and ketone.
Step-by-Step Procedure

Step 1: Imine Formation (Pre-equilibrium)

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in Methanol (50 mL).

  • Add Ammonium Chloride (5.35 g, 100 mmol) and 25% aqueous Ammonium Hydroxide (or 7N NH

    
     in MeOH) (15 mL).
    
  • Stir at room temperature (20–25 °C) for 30–60 minutes.

    • Why? This "aging" period allows the ketone to convert to the hemiaminal/imine before cyanide addition, reducing the formation of cyanohydrin byproducts (direct attack of CN on ketone).

Step 2: Cyanide Addition

  • Prepare a solution of Sodium Cyanide (2.94 g, 60 mmol) in Water (20 mL).

    • Safety Note: Dissolve NaCN in the hood. Do not acidify.

  • Add the NaCN solution dropwise to the reaction mixture over 15 minutes.

  • Seal the flask and stir at room temperature for 18–24 hours.

    • Observation: The mixture typically becomes a suspension as the aminonitrile product is often less soluble than the starting material.

Step 3: Workup and Isolation

  • Quench: Carefully concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol. Do not heat above 40 °C to prevent decomposition.

  • Extraction: Dilute the remaining aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Note: The product is an amine; ensure the aqueous layer is not acidic (pH ~9-10 is ideal). If too basic, you risk hydrolysis; if too acidic, the amine stays in water. The NH

      
      Cl/NH
      
      
      
      buffer usually maintains the correct pH naturally.
  • Wash: Wash the combined organic layers with Water (1 x 30 mL) and Brine (1 x 30 mL).

  • Dry: Dry over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate in vacuo.

Step 4: Purification

  • Trituration: The crude residue is often a white to off-white solid. Triturate with cold Diethyl Ether or Hexanes/Ethyl Acetate (9:1) to remove unreacted ketone.

  • Recrystallization: If high purity is required, recrystallize from hot Ethyl Acetate/Hexanes.

    • Yield: Expected yield is 75–90%.

    • Physical Data: White solid, Melting Point ~91–92 °C [1].

Process Workflow & Waste Management

Graphviz Diagram: Experimental Workflow

Workflow Start Start: N-Boc-4-Piperidone + NH4Cl in MeOH Addition Add NaCN (aq) Dropwise Start->Addition Reaction Stir 24h @ RT (Imine -> Nitrile conversion) Addition->Reaction Concentration Evaporate MeOH (Max 40°C) Reaction->Concentration Extraction Extract with EtOAc Wash with Water/Brine Concentration->Extraction Waste Aqueous Waste: Contains Cyanide! Extraction->Waste Aqueous Layer Product Isolate Solid Product (Trituration/Recryst.) Extraction->Product Organic Layer Quench Quench Waste with Bleach (pH > 10) Waste->Quench

Figure 2: Operational workflow emphasizing the separation of the product from the hazardous cyanide waste stream.

Characterization Criteria

To validate the synthesis, the following analytical signals should be confirmed. The absence of the ketone carbonyl peak in Carbon NMR is the strongest indicator of conversion.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.45 (s, 9H, Boc -t-Bu).
      
    • 
       1.50–1.70 (m, 2H, Piperidine-H).
      
    • 
       1.90–2.00 (m, 2H, Piperidine-H).[7]
      
    • 
       3.10–3.30 (m, 2H, Piperidine-H).
      
    • 
       3.80–4.00 (m, 2H, Piperidine-H).
      
    • 
       1.6–2.0 (br s, 2H, NH
      
      
      
      - exchangeable).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       121–123 ppm (CN  nitrile carbon).
      
    • 
       154 ppm (Boc C=O ).[7]
      
    • 
       80 ppm (Boc quaternary C).
      
    • 
       48–52 ppm (Quaternary C4 of piperidine).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Retro-Strecker during workupAvoid acidic washes. Keep workup cold. Do not use heat during evaporation.
Oily Product Impurities (Cyanohydrin)Triturate with Et

O. Cyanohydrins are often more soluble in ether than the aminonitrile.
Incomplete Reaction Poor Imine formationIncrease NH

Cl equivalents or add NH

in MeOH. Ensure the "aging" step (Step 1) is performed.
Dark Color PolymerizationAminonitriles can degrade.[8][9] Store the solid at 4 °C or -20 °C under Argon.

References

  • Sigma-Aldrich. (n.d.). tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate Product Page. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis Mechanism and Recent Literature. Retrieved from

  • Verniest, G., et al. (2003). Synthesis of aminomethylated 4-fluoropiperidines. (Demonstrates Boc-piperidine handling). Retrieved from

  • MIT EHS. (2015).[1] Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from

Sources

reduction of 4-aminopiperidine-4-carbonitrile to diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reduction of 4-Aminopiperidine-4-carbonitrile to Diamine Derivatives

Part 1: Executive Summary & Strategic Analysis

The reduction of This compound (an


-aminonitrile) to its corresponding vicinal diamine  (specifically a gem-diamine derivative) is a high-value transformation in medicinal chemistry. This scaffold is a privileged pharmacophore found in CCR5 antagonists (e.g., Vicriviroc), Neurokinin-1 antagonists, and HCV inhibitors.

However, this transformation presents a unique set of chemoselective challenges distinct from standard nitrile reductions.

The Core Challenge: The Retro-Strecker Equilibrium

Unlike simple alkyl nitriles,


-aminonitriles are heminal structures—adducts of a ketone and HCN. They exist in a delicate equilibrium. Under thermodynamic stress (heat) or specific pH conditions, they undergo a Retro-Strecker reaction , ejecting cyanide and reverting to the corresponding imine or ketone (4-piperidone derivative).

Key Success Factor: The reduction rate (


) must significantly exceed the rate of cyanide dissociation (

).
Strategic Decision Matrix

Before selecting a protocol, analyze your substrate protection status and available equipment.

ReductionStrategy Start Substrate: 4-amino-4-cyanopiperidine CheckProtect Is the Ring Nitrogen (N1) Protected? Start->CheckProtect N_Protected Yes (N-Boc, N-Bn) CheckProtect->N_Protected N_Unprotected No (Free Amine) CheckProtect->N_Unprotected Scale Scale of Reaction? N_Protected->Scale ProtectFirst CRITICAL: Protect N1 first (Prevent polymerization) N_Unprotected->ProtectFirst MethodA Method A: LiAlH4 (LAH) (High Yield, Lab Scale) Scale->MethodA < 10g MethodB Method B: Raney Ni / H2 (Scalable, Industrial) Scale->MethodB > 10g or Safety Restriction

Figure 1: Strategic decision tree for selecting the optimal reduction methodology.

Part 2: Detailed Experimental Protocols

Protocol A: Chemical Reduction using Lithium Aluminum Hydride (LAH)

Best for: Laboratory scale (<5g), N-protected substrates (e.g., N-Boc).

Mechanism: LAH acts as a nucleophilic hydride source. It complexes with the amine nitrogen, stabilizing the molecule against retro-Strecker decomposition while reducing the nitrile to the primary amine.

Reagents:

  • Substrate: 1-N-Boc-4-amino-4-cyanopiperidine (1.0 equiv)

  • Reductant:

    
     (2.0 M in THF, 3.0 equiv)
    
  • Solvent: Anhydrous THF (stabilized)

  • Quench: Water, 15% NaOH, Water (Fieser Method)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N2 inlet. Charge with anhydrous THF (10 mL/g of substrate).

  • Activation: Cool THF to 0°C. Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     solution dropwise. Caution: Exothermic.
    
  • Addition: Dissolve the nitrile substrate in minimal THF. Add this solution dropwise to the LAH suspension at 0°C.

    • Note: Slow addition prevents local overheating which triggers the retro-Strecker elimination of HCN.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2h, heat to mild reflux (60°C) for 1-2h.

    • Checkpoint: Monitor disappearance of nitrile peak (IR: ~2230 cm⁻¹) or SM spot on TLC.

  • Fieser Quench (Critical): Cool back to 0°C. For every x grams of LAH used, add sequentially:

    • x mL Water (very slow addition)

    • x mL 15% NaOH[1]

    • 3x mL Water[1][2][3][4]

  • Workup: Stir the resulting granular white precipitate for 30 mins. Filter through a Celite pad.[2] Wash cake with warm THF.

  • Isolation: Concentrate filtrate. The product is a polar diamine; if it does not crystallize, convert to HCl salt for stability.

Data Validation:

  • Yield: Typically 85-95%.

  • 1H NMR: Look for disappearance of

    
    -proton signals if applicable, and appearance of methylene protons at 
    
    
    
    2.6-2.8 ppm.
Protocol B: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), avoiding aluminum salts, Green Chemistry compliance.

Mechanism: Heterogeneous catalysis. The primary risk here is secondary amine formation : the intermediate imine (


) can react with the newly formed amine product (

) to form a dimer. Solution: Perform reaction in ammoniacal methanol . The excess

shifts the equilibrium to favor the primary amine.

Reagents:

  • Substrate: 1-N-Benzyl-4-amino-4-cyanopiperidine

  • Catalyst: Raney Nickel (slurry in water, washed with EtOH) - approx. 20-50 wt% loading.

  • Solvent: 7N

    
     in Methanol.
    
  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    

Step-by-Step Procedure:

  • Catalyst Prep: Wash Raney Nickel (pyrophoric!) three times with absolute ethanol to remove water. Keep wet at all times.

  • Loading: In a Parr hydrogenation bottle, add the substrate dissolved in 7N

    
    /MeOH. Add the washed Raney Ni.
    
  • Pressurization: Purge vessel with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 50 psi (3.4 bar).
  • Agitation: Shake/stir at RT for 12-24 hours.

    • Note: Heating is generally not required and may promote retro-Strecker degradation.

  • Filtration: Carefully filter the mixture through a Celite pad under an inert atmosphere (Ar or

    
    ). Do not let the catalyst dry out (fire hazard).
    
  • Purification: Concentrate the filtrate. The excess ammonia evaporates, leaving the clean diamine.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. The "Danger Zone" represents the thermodynamic sink (Retro-Strecker) that must be avoided by kinetic control (Reduction).

Mechanism SM 4-amino-4-cyanopiperidine (Substrate) Imine Intermediate Imine (R-C=NH) SM->Imine Reduction (Step 1) Ketone 4-Piperidone + HCN (Retro-Strecker) SM->Ketone Heat/Base (Decianation) Product 4-amino-4-(aminomethyl)piperidine (Target Diamine) Imine->Product Reduction (Step 2) Dimer Secondary Amine Dimer Imine->Dimer Reaction with Product (No NH3 present)

Figure 2: Reaction pathways showing the desired reduction vs. the retro-Strecker and dimerization pitfalls.

Part 4: Data Summary & Troubleshooting

ParameterMethod A (LAH)Method B (Raney Ni)
Reaction Time 2 - 4 Hours12 - 24 Hours
Temperature 0°C

60°C
25°C (RT)
Pressure Atmospheric50 psi (3.4 bar)
Primary Risk Fire (Quenching), Retro-Strecker (if overheated)Catalyst Pyrophoricity, Dimerization
Purity Profile High (after workup)High (if

used)
Rec. Scale < 10 g> 10 g

Troubleshooting Guide:

  • Low Yield / Ketone Formation: Indicates Retro-Strecker. Ensure the reaction stays cool during addition. If using LAH, ensure the reagent quality is high (not degraded) to maximize reduction rate.

  • Polymerization/Goo: Likely secondary amine formation. In Method B, increase

    
     concentration. In Method A, ensure concentrated conditions are avoided during the initial reduction phase.
    
  • Product Solubility: The product is a diamine and highly polar. Do not use simple water/ether extraction. Use DCM/MeOH (9:1) or isolate as a Dihydrochloride salt using HCl/Dioxane.

References

  • Reduction of Nitriles to Amines with Lithium Aluminum Hydride. Organic Syntheses, Coll. Vol. 10, p.667 (2004). [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 2019. (Demonstrates the utility of the scaffold and N-Boc protection strategy). [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 2004.[5] (Discusses the synthesis of CCR5 antagonists using this specific intermediate). [Link]

  • Catalytic Hydrogenation of Nitriles. Common Organic Chemistry, Reaction Guide. [Link]

Sources

N-alkylation reaction conditions for 4-aminopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the N-alkylation of 4-aminopiperidine-4-carbonitrile (also known as 4-amino-4-cyanopiperidine). This scaffold is a critical intermediate in the synthesis of 4-substituted piperidine analgesics (e.g., the fentanyl and piritramide families) and neurokinin receptor antagonists.

Part 1: Strategic Analysis & Chemical Logic

The Nucleophilic Hierarchy

The this compound molecule possesses two distinct nitrogen centers, creating a competition for electrophiles. Understanding their electronic and steric environments is the key to controlling selectivity without protecting groups.

  • N1 (Piperidine Nitrogen): A secondary aliphatic amine.[1] It is highly nucleophilic (

    
     for the conjugate acid) and sterically accessible. This is the primary target for alkylation to attach pharmacophoric "tails" (e.g., phenethyl, benzyl).
    
  • N4 (Exocyclic Amino Group): A primary amine attached to a quaternary carbon bearing a nitrile group (

    
    -amino nitrile). The strong electron-withdrawing nature of the nitrile group (
    
    
    
    effect) significantly reduces the electron density on the nitrogen, lowering its nucleophilicity (
    
    
    ). Furthermore, the geminal nitrile and the piperidine ring impose steric hindrance.
Stability Warning: The Retro-Strecker Threat

This compound is a Strecker adduct (ketone + amine + cyanide). Like all Strecker products, it is susceptible to a retro-Strecker reaction under thermodynamic stress (high heat) or strongly basic conditions, leading to the loss of cyanide and reversion to the imine/ketone.

  • Operational Rule: Avoid thermodynamic bases (e.g., NaH, KOtBu) and temperatures

    
     during the alkylation step. Use kinetic bases (e.g., DIPEA, 
    
    
    
    ) and mild heating.

Part 2: Detailed Experimental Protocols

Protocol A: Selective N1-Alkylation via Alkyl Halides

Application: Introduction of primary alkyl chains (e.g., phenethyl, benzyl, alkyl). Selectivity:


 N1-alkylation.

Materials:

  • Substrate: this compound (often supplied as HCl salt).

  • Electrophile: Alkyl bromide or iodide (1.05 equiv).

  • Base: Potassium Carbonate (

    
    , 3.0 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[2]

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) – Optional, for alkyl chlorides/bromides.

Step-by-Step Methodology:

  • Salt Neutralization: If starting with the HCl salt, suspend the this compound hydrochloride (1.0 mmol) in ACN (

    
    ). Add finely powdered 
    
    
    
    (3.0 mmol). Stir at room temperature (RT) for 15 minutes to liberate the free base.
  • Addition: Add the Alkyl Halide (1.05 mmol) dropwise. If the alkyl halide is a chloride or unreactive bromide, add KI (0.1 mmol) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction:

    • For reactive halides (Benzyl/Allyl): Stir at RT for 4–12 hours.

    • For unreactive halides (Phenethyl/Alkyl): Heat to

      
      . Do not exceed 
      
      
      
      to prevent nitrile elimination.
  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH

    
     90:10:1) or LC-MS. Look for the disappearance of the starting material (
    
    
    
    ) and appearance of the mono-alkylated product.
  • Workup:

    • Filter off inorganic solids (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with saturated NaHCO

      
       followed by brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: The crude product is often pure enough for subsequent acylation. If necessary, purify via flash column chromatography (Silica, 0-10% MeOH in DCM).

Protocol B: Selective N1-Alkylation via Reductive Amination

Application: Introduction of groups from available aldehydes (e.g., N-benzyl from benzaldehyde).[1] Preferred for avoiding over-alkylation (quaternization).

Materials:

  • Substrate: this compound HCl.

  • Carbonyl: Aldehyde (1.1 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv).[1]

  • Base: Triethylamine (TEA, 1.0 equiv) to neutralize the salt.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Dissolve substrate (1.0 mmol) and TEA (1.0 mmol) in DCE (

    
    ). Add the Aldehyde (1.1 mmol).[1] Stir at RT for 30–60 minutes. (Note: Acid catalysis is usually not needed due to the amine salt).
    
  • Reduction: Add STAB (1.5 mmol) portion-wise over 10 minutes. Gas evolution may occur.[2]

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (

    
    ). Combine organics, dry (MgSO
    
    
    
    ), and concentrate.

Part 3: Reaction Engineering & Troubleshooting

Solvent & Base Optimization Table

The choice of solvent impacts reaction rate and the risk of retro-Strecker decomposition.

Solvent SystemBaseTemp LimitProsCons
Acetonitrile (ACN)


Standard. Easy workup, good solubility for salts.Slow with unreactive alkyl chlorides.
DMF DIPEA /


High reaction rate; good for polar substrates.High boiling point (hard to remove); promotes side reactions at high T.
Ethanol

Reflux"Green" solvent; cheap.Risk of solvolysis of the nitrile (Pinner reaction) if acid is present.
DCM/DCE


Excellent for Reductive Amination (STAB).Poor solubility for

alkylation with inorganic bases.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovery Water solubility of product.The amine-nitrile is polar. Use DCM:iPrOH (3:1) for extraction or salt out the aqueous layer with NaCl.
Loss of Nitrile Signal (IR/NMR) Retro-Strecker reaction.Reaction temperature too high or pH too high (

). Lower temp to

and use weaker base (

).
Dialkylation (Quaternization) Excess alkyl halide.[2]Strict stoichiometry (1.0–1.1 eq). Use reductive amination (Protocol B) which naturally stops at tertiary amine.
Formation of Amide Hydrolysis of nitrile.Avoid aqueous strong acids or bases at high heat. Keep conditions anhydrous.

Part 4: Mechanism & Workflow Visualization

Selectivity & Reaction Pathway (Graphviz)

This diagram illustrates the kinetic competition and the preferred pathway for N1-alkylation.

ReactionPathway Start This compound (Substrate) N1 N1 (Piperidine) Secondary Amine pKa ~11 (High Nucleophilicity) Start->N1 N4 N4 (Exocyclic) Alpha-Amino Nitrile pKa ~6 (Low Nucleophilicity) Start->N4 Retro Retro-Strecker (High T / Strong Base) Start->Retro >80°C Alkylation Reagent: R-X / Base (Kinetic Control) N1->Alkylation Fast Attack N4->Alkylation Slow Attack Product_N1 N1-Alkyl Product (Major >95%) Stable Intermediate Alkylation->Product_N1 Preferred Path Product_N4 N4-Alkyl Product (Trace/Minor) Sterically Hindered Alkylation->Product_N4 Unfavorable Decomp Decomposition (Imine + HCN) Retro->Decomp

Caption: Mechanistic pathway showing the high selectivity for N1-alkylation due to the electronic deactivation of N4 by the nitrile group.

Experimental Decision Tree

ProtocolSelection Start Start: N-Alkylation of 4-amino-4-cyanopiperidine Q1 Is the Alkyl Group available as an Aldehyde? Start->Q1 PathA Protocol B: Reductive Amination (Reagent: Aldehyde + STAB) Q1->PathA Yes (e.g., Benzyl) PathB Protocol A: Direct Alkylation (Reagent: Alkyl Halide + Base) Q1->PathB No (e.g., Phenethyl, Alkyl) StepA Mix in DCE/DCM + TEA Add STAB portionwise PathA->StepA StepB Check Halide Reactivity PathB->StepB Final Isolate N1-Substituted Product StepA->Final Reactive Reactive (Br/I) RT, ACN, K2CO3 StepB->Reactive High Unreactive Unreactive (Cl/Mesylate) 60°C, DMF, KI, K2CO3 StepB->Unreactive Low Reactive->Final Unreactive->Final

Caption: Decision matrix for selecting the optimal alkylation protocol based on reagent availability and reactivity.

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link (Foundational work on 4-substituted piperidine synthesis).

  • Vandendriessche, A., et al. (2009). Synthesis of 4-Aminopiperidine-4-carboxylic Acid Derivatives via the Ugi Reaction. Tetrahedron Letters. Link (Discusses stability and handling of the amino-nitrile/carboxyl scaffold).

  • Kudzma, L. V., et al. (1989). 4-Anilidopiperidine Analgesics: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link (Detailed protocols for N-alkylation of 4-substituted piperidines).

  • BenchChem Application Note. (2025). Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Link (General reductive amination protocols for piperidines).

  • ChemicalBook. (2025). 4-Cyanopiperidine Properties and Safety. Link (pKa and physical property data).

(Note: While this compound is a chemical intermediate, it is structurally related to precursors of controlled substances. Researchers must ensure compliance with all local regulations, such as DEA List I chemical controls in the US, where applicable to specific derivatives like 4-ANPP.)

Sources

reagents for cyclization using 4-aminopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Strategies for 4-Aminopiperidine-4-carbonitrile

Executive Summary

The This compound scaffold (also known as 4-amino-4-cyanopiperidine) is a privileged pharmacophore in medicinal chemistry, serving as the critical precursor for 1,3,8-triazaspiro[4.5]decane derivatives. These spiro-cyclic structures are essential in the development of neurokinin-1 (NK1) receptor antagonists, opioid receptor modulators, and T-type calcium channel blockers.

This guide provides a technical roadmap for transforming this


-amino nitrile into stable spiro-heterocycles. Unlike standard aliphatic amines, the geminal positioning of the amine and nitrile groups at the C4 position creates a unique "pre-organized" center for cyclization, allowing for rapid access to spirohydantoins , spiro-iminohydantoins , and spiro-2-thiohydantoins .

Reagent Selection Matrix

Select your reagent based on the desired heterocycle. The unique reactivity of the


-amino nitrile allows it to serve as a "masked" amino acid or a nucleophile/electrophile hybrid.
Target HeterocyclePrimary ReagentsReaction TypeKey Mechanism
Spirohydantoin (2,4-Dione)Ammonium Carbonate

Bucherer-BergsAddition of

to amine; cyclization onto nitrile.
Spiro-iminohydantoin Isocyanates (

)
Urea CyclizationUrea formation followed by acid-catalyzed ring closure.
Spiro-2-thiohydantoin Carbon Disulfide (

) or Isothiocyanates
Thio-BuchererFormation of dithiocarbamate; cyclization.
Spiro-diketopiperazine Amino Esters + AcidAmide CouplingHydrolysis of nitrile to acid; coupling with amino ester; cyclization.

Deep Dive: The Bucherer-Bergs Reaction

The most robust method for cyclizing this compound is the modified Bucherer-Bergs reaction. While the classic reaction starts with a ketone, starting with the


-amino nitrile bypasses the initial Strecker step, requiring only a source of carbon dioxide and ammonia to drive the equilibrium toward the hydantoin.
Mechanism of Action

The reaction is thermodynamically driven. The ammonium carbonate dissociates to release


 and 

. The amine of the piperidine attacks

to form a carbamic acid. This intermediate cyclizes onto the nitrile carbon (activated by the electron-withdrawing effect) to form a 5-imino-2-oxazolidinone, which rearranges irreversibly to the stable hydantoin.

BuchererBergs cluster_0 Thermodynamic Sink Start 4-Aminopiperidine- 4-carbonitrile Carbamic Carbamic Acid Intermediate Start->Carbamic + CO2 CO2 CO2 Source ((NH4)2CO3) CO2->Start Dissociation Imino 5-Imino-oxazolidin-2-one Carbamic->Imino Cyclization Hydantoin 1,3,8-Triazaspiro[4.5] decane-2,4-dione Imino->Hydantoin Rearrangement (Irreversible)

Caption: Mechanistic flow from


-amino nitrile to spirohydantoin via carbamic acid intermediate.
Protocol 1: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Reagents:

  • This compound (1.0 equiv)

  • Ammonium Carbonate (3.0 - 4.0 equiv)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask or sealed pressure tube, dissolve this compound (e.g., 10 mmol) in 20 mL of Ethanol/Water (1:1).

  • Reagent Addition: Add powdered ammonium carbonate (30-40 mmol). The excess is crucial to maintain a saturation of

    
    .
    
  • Heating:

    • Option A (Standard): Heat to 55-60°C for 12-24 hours.

    • Option B (Accelerated): Seal the tube and heat to 100°C for 4-6 hours. (Caution: Pressure generation).

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The nitrile peak (~2230 cm⁻¹) in IR will disappear.

  • Workup:

    • Cool the mixture to 0°C. The spirohydantoin is often sparingly soluble in cold ethanol/water and will precipitate.

    • Filter the white solid.

    • Wash with cold water (to remove excess carbonate) and cold ethanol.

    • Purification: If no precipitate forms, concentrate to half volume and adjust pH to ~7. Recrystallize from water or ethanol.

Protocol 2: Urea Cyclization (Spiro-Iminohydantoins)

For creating N-substituted spiro-cycles, reacting the amine with an isocyanate followed by acid-mediated cyclization is the preferred route.

Reagents:

  • This compound

  • Phenyl Isocyanate (or alkyl isocyanate)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl, 2N)

Procedure:

  • Urea Formation:

    • Dissolve the starting nitrile (1.0 equiv) in dry DCM at 0°C.

    • Add Et3N (1.2 equiv).

    • Dropwise add Isocyanate (1.1 equiv). Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Isolate the intermediate urea if desired, or proceed to cyclization in one pot (after solvent swap).

  • Cyclization:

    • Evaporate DCM and redissolve the residue in Methanol.

    • Add 2N HCl (2.0 equiv) or 10% HCl.

    • Reflux for 1-3 hours. The acid activates the nitrile, facilitating the attack by the urea nitrogen.

  • Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • The product is a 4-imino-1,3,8-triazaspiro[4.5]decan-2-one . Note that prolonged acidic hydrolysis can convert the imine (=NH) to the ketone (=O), yielding the hydantoin.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Bucherer-Bergs) Loss of

/ Ammonia
Use a sealed pressure vessel (Ace Glass or similar) to keep gases in solution. Increase

to 5 equiv.
Sticky/Gummy Product Polymerization or incomplete cyclizationTriturate the crude gum with diethyl ether or cold acetonitrile to induce crystallization.
Incomplete Reaction Steric hindrance at C4Increase temperature to 110°C (sealed tube). Ensure solvent is 50% water to solubilize the carbonate.
Side Product: Amide Hydrolysis of nitrile without cyclizationEnsure the

source is present before heating. Avoid strong acids/bases in the initial step.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie.
  • Sarges, R., et al. (1990). Spirohydantoin aldose reductase inhibitors derived from 4-amino-4-cyanopiperidines. Journal of Medicinal Chemistry.[1]

  • Meqbil, Y. J., et al. (2018). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Washington University School of Medicine.

  • Alfa Chemistry. Bucherer-Bergs Reaction: Mechanism and Protocols.

  • Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.

Sources

Application Notes & Protocols: Strategic Handling of 4-Aminopiperidine-4-carbonitrile Hydrochloride in Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Aminopiperidine-4-carbonitrile hydrochloride is a pivotal, yet hazardous, building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel kinase inhibitors and antagonists for receptors like CCR5.[1] Its bifunctional nature, possessing both a nucleophilic amine and a reactive nitrile group on a constrained piperidine ring, makes it a versatile scaffold. However, its scale-up presents significant safety and process challenges, primarily due to its nature as an α-aminonitrile and a hydrochloride salt. This guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to safely and effectively handle this reagent in a large-scale manufacturing environment. We will detail the intrinsic hazards, outline robust risk mitigation strategies, and provide a model protocol for its incorporation into a multi-kilogram scale reaction, emphasizing engineering controls, process safety, and emergency preparedness.

Introduction: The Double-Edged Sword of a Key Intermediate

This compound and its derivatives are critical components in modern medicinal chemistry.[1][2] The 4-amino-4-cyano-piperidine motif is a cornerstone for creating complex molecules with precise three-dimensional arrangements, essential for high-affinity binding to biological targets.[1][3] The hydrochloride salt form is typically used to enhance stability and improve handling characteristics compared to the free base.[4][5]

However, the very features that make this molecule synthetically attractive also render it hazardous. As an α-aminonitrile, it exists in equilibrium with its constituent imine and hydrogen cyanide (HCN) precursors, particularly under acidic or basic conditions—a phenomenon central to the reversible nature of the Strecker reaction.[6][7][8] This presents a latent risk of HCN gas release, a potent chemical asphyxiant. Furthermore, as a fine powder hydrochloride salt, it poses inhalation risks and can contribute to the corrosion of standard laboratory and plant equipment.

This document aims to bridge the gap between bench-scale convenience and large-scale safety, providing a logical and scientifically grounded approach to managing the risks associated with this compound hydrochloride.

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the material's properties is the foundation of a safe scale-up campaign. The risk assessment process must consider not only the intrinsic hazards of the material itself but also the context of the specific chemical transformation being performed.

Physicochemical and Toxicological Profile

A summary of the key properties and hazards is presented in Table 1. The compound is classified as an irritant to the skin, eyes, and respiratory system.[9] While specific acute toxicity data is limited, the primary concern stems from its structural class—α-aminonitriles—which are known to be toxic due to the potential release of cyanide.[8]

Table 1: Physicochemical and Safety Data for this compound Hydrochloride

PropertyValue / InformationSource / Comment
Chemical Formula C₆H₁₀N₂ · HCl(Assumed from related structures)
Molecular Weight ~162.62 g/mol (Calculated)
Appearance White to off-white crystalline powderTypical for amine hydrochloride salts
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[9]GHS Classifications
Key Toxicological Concern Potential for hydrogen cyanide (HCN) release. α-aminonitriles are precursors to amino acids but are also in equilibrium with toxic starting materials.[8]Strecker Synthesis Precursor
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.[10]Reaction with strong bases can liberate the free amine and potentially HCN.
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx), hydrogen chloride gas (HCl).[11]Under thermal stress.
The α-Aminonitrile Dilemma: Thermal and pH Stability

The C-CN bond in α-aminonitriles is susceptible to cleavage. The stability is highly pH-dependent.

  • Acidic Conditions (pH < 4): While the hydrochloride salt is stable, adding a stronger acid or heating can promote hydrolysis of the nitrile to a carboxylic acid.[8] This is often a desired synthetic step but must be controlled.

  • Neutral to Mildly Basic Conditions (pH 7-9): This is the highest risk region for retro-Strecker reaction, potentially liberating free HCN gas, especially if a reactive aldehyde or ketone is present.

  • Strongly Basic Conditions (pH > 10): The free amine is liberated. While this may be the intended reactive species, it increases the risk of decomposition and HCN release, particularly upon heating.

Differential Scanning Calorimetry (DSC) is mandatory before any scale-up campaign to determine the thermal stability of the starting material and the reaction mixture. Exothermic events can indicate decomposition or runaway polymerization, a known behavior for some aminonitriles.[12]

The following diagram outlines the decision-making process for risk assessment.

RiskAssessment Diagram 1: Hazard Assessment & Mitigation Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Hazard Analysis cluster_2 Phase 3: Risk Mitigation cluster_3 Phase 4: Emergency Plan A Identify Material: 4-Aminopiperidine-4- carbonitrile HCl B Review SDS & Literature: - Toxicity (Aminonitrile) - Reactivity (HCl Salt) A->B C Assess Chemical Hazards: - HCN Release Potential - HCl Gas Release - Incompatibilities B->C D Assess Process Hazards: - Exotherms (DSC) - Gas Evolution - Solid Handling (Dust) C->D E Engineering Controls: - Closed System Transfer - Scrubber for Off-Gas - High-Efficiency Ventilation D->E F Procedural Controls: - Staged Addition - Temperature Control - pH Monitoring E->F G PPE: - Full Face Respirator - Acid-Resistant Gloves - Chemical Suit F->G H Define Emergency Response: - HCN Alarm System - Spill Kits (Neutralizers) - Designated Escape Routes G->H

Caption: Diagram 1: Hazard Assessment & Mitigation Workflow.

Risk Mitigation and Strategic Controls

Safe handling on a large scale is achieved by layering multiple, independent controls.

Engineering Controls: The First Line of Defense
  • Closed-System Transfer: The solid should be charged into the reactor via a powder transfer system (e.g., a glove box isolator or a contained charging hopper) to prevent dust generation and inhalation.

  • Ventilation and Off-Gas Treatment: The reactor must be vented to a caustic scrubber system. This neutralizes both acidic HCl vapors and any potential HCN gas that may evolve during the reaction. Continuous HCN monitoring in the reactor headspace and the work area is highly recommended.

  • Temperature Control: The reactor must have a robust and responsive cooling system capable of handling any potential exotherms identified during process safety studies.

Procedural Controls and Best Practices
  • Inert Atmosphere: Always handle the material and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[4]

  • Staged Addition: Never add the entire quantity of the aminonitrile to the reaction vessel at once. A controlled, portion-wise addition or slow feed of a slurry allows for better temperature management and immediate response to any unforeseen events.

  • pH Control: If the reaction requires neutralization of the HCl salt, the base should be added slowly and sub-surface to avoid localized high concentrations that could trigger decomposition. Continuous pH monitoring is crucial.

  • Reverse Addition: Consider adding the reaction solution to the solid aminonitrile (or a slurry of it) if process safety studies show this profile to be more controllable.

Personal Protective Equipment (PPE)

Given the high-consequence risks, enhanced PPE is mandatory.

Table 2: Recommended PPE for Handling this compound Hydrochloride

ScenarioRequired PPERationale
Weighing / Charging Full-face respirator with acid gas/organic vapor cartridges, chemical-resistant suit (e.g., Tychem®), double-layered nitrile gloves, safety boots.Highest risk of dust inhalation and skin contact.[13]
Sampling / In-Process Checks Half-mask respirator (at minimum), chemical splash goggles, face shield, lab coat over flame-resistant clothing, nitrile gloves.Potential for vapor and splash exposure.
Emergency Response (Spill) Self-Contained Breathing Apparatus (SCBA), Level A or B encapsulated chemical suit.Unknown concentration of airborne contaminants, including potential HCN.

Model Protocol: Scale-Up of an N-Alkylation Reaction

This section provides a model workflow for a hypothetical N-alkylation reaction. This is an illustrative example; all parameters must be confirmed and optimized through laboratory development and a formal Process Hazard Analysis (PHA).

Reaction: N-alkylation of this compound with an electrophile (e.g., Benzyl Bromide) in the presence of a non-nucleophilic base.

Pre-Campaign Safety Review
  • Confirm DSC/RC1 Data: Review all process safety data for the complete reaction mixture. Identify onset temperature for decomposition and calculate the Maximum Temperature of the Synthetic Reaction (MTSR).

  • Verify Engineering Controls: Ensure the reactor, charging system, and scrubber are fully operational and have passed pre-use checks. Confirm HCN monitors are calibrated.

  • Conduct Team Briefing: Review the entire procedure, specific hazards (HCN!), and emergency response actions with all involved personnel.

Scale-Up Reaction Workflow

The following diagram illustrates the sequence of operations.

ProtocolFlow Diagram 2: N-Alkylation Scale-Up Process Flow A 1. Reactor Preparation - Inert with N2 - Charge Solvent & Base (e.g., DIPEA) B 2. Controlled Reagent Charge - Charge Aminonitrile HCl via Powder Transfer System - Maintain T < 25°C A->B C 3. Electrophile Addition - Add Benzyl Bromide via Dosing Pump - Monitor Temp & Control Rate B->C D 4. Reaction & Monitoring - Hold at 20-25°C for 12h - In-Process Control (IPC) via HPLC C->D E 5. Aqueous Work-up - Quench with Water - Phase Separation - Extract Aqueous Layer D->E F 6. Isolation & Purification - Solvent Swap - Crystallization - Filter & Dry Product E->F G 7. Waste Handling - Quench Aqueous Waste with Bleach (hypochlorite) - Segregate Waste Streams F->G

Caption: Diagram 2: N-Alkylation Scale-Up Process Flow.

Detailed Step-by-Step Methodology
  • Reactor Preparation (Step 1):

    • Inert a 100 L glass-lined reactor with nitrogen.

    • Charge acetonitrile (40 L) and Diisopropylethylamine (DIPEA, 3.5 equivalents) to the reactor.

    • Cool the solution to 15-20°C. Rationale: Having the base present allows for immediate neutralization of the HCl salt as the aminonitrile is added, preventing a large, uncontrolled acid-base reaction.

  • Reagent Charging (Step 2):

    • Using a closed-system powder transfer port, charge this compound hydrochloride (5.0 kg, 1.0 equivalent) in 4-5 portions over 1 hour.

    • Maintain the internal temperature below 25°C throughout the addition. Rationale: Portion-wise addition prevents thermal runaway from the acid-base neutralization and allows operators to halt the addition if an issue arises.

  • Electrophile Addition (Step 3):

    • Slowly add Benzyl Bromide (1.1 equivalents) via a metering pump over 2-3 hours, ensuring the temperature does not exceed 30°C. Rationale: A slow, controlled addition of the electrophile prevents a rapid, potentially uncontrollable exothermic reaction.

  • Reaction and Monitoring (Step 4):

    • Stir the reaction mixture at 20-25°C.

    • Monitor the reaction progress by taking quenched samples for HPLC analysis every 2 hours until >99% conversion is observed.

  • Work-up and Isolation (Steps 5 & 6):

    • Cool the reaction to 10°C and slowly quench by adding water (20 L).

    • Separate the organic phase. Extract the aqueous phase with a suitable solvent (e.g., ethyl acetate).

    • Combine organic layers, wash with brine, and perform a solvent swap to a crystallization solvent.

    • Cool the solution to induce crystallization, filter the product, wash with cold solvent, and dry under vacuum.

Emergency Preparedness: Planning for Failure

A robust emergency plan is non-negotiable.

  • HCN Detection: Personal and area HCN monitors must be in place with alarms set to a low threshold (e.g., 4-5 ppm).

  • Spill Control: Have spill kits readily available containing neutralizers for both acid (sodium bicarbonate) and base, as well as an oxidizing agent like sodium hypochlorite (bleach) solution to decompose any potential cyanide contamination. CAUTION: Do not apply hypochlorite to a concentrated acid spill, as this can release chlorine gas.

  • Medical Response: Ensure the on-site medical team and local emergency services are aware of the specific hazards (cyanide poisoning) and that appropriate antidotes (e.g., hydroxocobalamin kit) are available.

Conclusion

Successfully scaling up reactions involving this compound hydrochloride is a matter of proactive risk assessment and rigorous control. By understanding its inherent instabilities as an α-aminonitrile, implementing robust engineering and procedural controls, and maintaining a state of constant vigilance, this valuable synthetic building block can be handled safely and efficiently. The principles outlined in this guide—containment, control, and contingency—provide a solid foundation for any process development campaign involving this and other similarly hazardous reagents.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Aminopiperidine.
  • Pharmapproach. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
  • Fisher Scientific. (2025). Safety Data Sheet: N-BOC-Piperidine-4-carbonitrile.
  • ThermoFisher Scientific. (2022). Safety Data Sheet: 1,4'-Bipiperidine.
  • Fluorochem Ltd. (2024). Safety Data Sheet: 4-Aminopiperidine-1-carboxamide hydrochloride.
  • Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073614, 4-Aminopiperidine-4-carboxylic acid hydrochloride.
  • de la Hoz, A., et al. (2020). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers (Basel), 12(11), 2588.
  • Shaheen, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6586.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Kumar, L., & Singh, S. (2022).
  • Reddy, B. V. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60.
  • Patsnap. (2025). Hydrochloric Acid Stability Requirements in Development Phases.
  • Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters, 45(30), 5823-5826.
  • Martin, N. P., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(5), 445–450.
  • Bertelli, A., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for chemical researchers. It prioritizes yield optimization, troubleshooting, and safety for the synthesis of 4-aminopiperidine-4-carbonitrile .

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Resolved (Expert Verified) Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The "Yield Bottleneck"

The synthesis of this compound via the Strecker reaction is notoriously equilibrium-dependent. The reaction involves the condensation of piperidin-4-one with ammonia (or an amine source) and cyanide.

Primary Yield Killers:

  • Reversibility: The formation of the intermediate imine is reversible.[1] Water accumulation drives the equilibrium back to the starting ketone.[1]

  • Solubility: The free amine product is highly water-soluble, leading to massive losses during aqueous extraction.[1]

  • Side Reactions: Polymerization of the imine or hydrolysis of the nitrile to the amide/acid under incorrect pH conditions.

The "Golden Path" Recommendation: To maximize yield (>85%), avoid the free amine route . Use N-Boc-piperidin-4-one as the starting material. This renders the product lipophilic, allowing for efficient organic extraction and crystallization, preventing "water loss."[1]

Diagnostic & Troubleshooting (Q&A)

Category A: Reaction Setup & Conversion

Q: My LCMS shows 30% starting ketone remaining after 24 hours. Adding more cyanide doesn't help.[1] Why? A: You are fighting the equilibrium constant.[1] Adding cyanide only pushes the second step.[1] The bottleneck is the imine formation .[1]

  • Fix: Increase the equivalents of the amine source (NH₄Cl or NH₃) to 3.0–4.0 eq.

  • Advanced Fix: Add a dehydrating agent or water scavenger.[1] For non-aqueous conditions, use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as both a Lewis acid catalyst and a water scavenger, driving the imine formation to completion before cyanide addition.[1]

Q: I see a "sticky tar" forming instead of a precipitate. A: This is likely imine polymerization or decomposition due to high temperature.[1]

  • Fix: The Strecker reaction for this substrate is best performed at Room Temperature (20–25°C) .[1] Do not heat above 40°C unless using the Ti(OiPr)₄ method.[1] Ensure your cyanide source is added after a 30-minute imine pre-formation period.[1]

Category B: Isolation & Workup[1]

Q: I have 95% conversion by TLC, but I only isolated 20% yield after extraction. Where did it go? A: If you are synthesizing the free amine (unprotected), it is likely in your aqueous waste layer.[1] 4-amino-4-cyanopiperidine is highly polar.

  • Fix 1 (Preferred): Switch starting material to N-Boc-piperidin-4-one . The Boc group adds lipophilicity, allowing extraction into EtOAc or DCM.[1]

  • Fix 2 (If free amine is mandatory): Do not extract. Evaporate the reaction mixture to dryness (carefully managing cyanide waste), redissolve in minimum hot ethanol, and filter off inorganic salts (NaCl/NH₄Cl). Crystallize the product from EtOH/Et₂O.[1]

Q: My product turns into a carboxylic acid upon standing. A: The nitrile group is hydrolyzing.[1][2] This happens if the workup is too acidic or too basic for too long.[1]

  • Fix: Maintain pH ~8–9 during workup. Avoid strong acids during the quench.[1] Store the product under inert atmosphere at -20°C;

    
    -aminonitriles are inherently unstable and can revert to the ketone or hydrolyze over time.
    

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Path" (N-Boc Route)

Recommended for highest purity and yield.

Reagents:

  • N-Boc-piperidin-4-one (1.0 eq)

  • Ammonium Chloride (2.2 eq)[1]

  • Sodium Cyanide (NaCN) (2.2 eq) [DANGER] [1]

  • Solvent: 40% Methanol in Water[1]

  • Ammonium Hydroxide (25% aq) (2.0 eq)[1]

Workflow:

  • Imine Formation: Dissolve N-Boc-piperidin-4-one in MeOH. Add NH₄Cl and NH₄OH.[1] Stir at RT for 30 mins .

  • Cyanide Addition: Add NaCN (solid or solution) carefully.[1]

    • Note: Maintain temperature < 30°C.[1]

  • Reaction: Stir at RT for 18–24 hours.

  • Workup:

    • Dilute with water.[1]

    • The product (N-Boc-4-amino-4-cyanopiperidine) will often precipitate as a white solid. Filter and wash with water.

    • If no precipitate:[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: The "High-Tech" Anhydrous Route (TMSCN)

Recommended for difficult substrates or when aqueous waste must be minimized.

Reagents:

  • N-Boc-piperidin-4-one (1.0 eq)

  • Trimethylsilyl Cyanide (TMSCN) (1.2 eq)[3]

  • Ammonia (7N in MeOH) or NH₄Cl[1]

  • Catalyst: Iodine (5 mol%) or Ti(OiPr)₄ (1.0 eq)[1]

Workflow:

  • Setup: Under Nitrogen, mix ketone and ammonia source in dry DCM.

  • Catalyst: Add Ti(OiPr)₄.[1][4][5] Stir 1 hour (scavenges water).

  • Addition: Add TMSCN dropwise at 0°C.

  • Reaction: Warm to RT and stir 4–6 hours.

  • Quench: Add saturated NaHCO₃ (vigorous stirring to hydrolyze Ti-complexes).

  • Isolation: Filter through Celite (to remove Ti salts), separate organic layer, dry and concentrate.

Mechanistic Visualization

The following diagram illustrates the equilibrium challenges and the "Water Trap" that reduces yield.

StreckerMechanism cluster_0 Yield Trap Ketone Piperidin-4-one Imine Imine Intermediate (Unstable) Ketone->Imine + NH3 (Slow Step) Imine->Ketone + H2O (Reversion Risk) Product 4-Amino-4-cyanopiperidine Imine->Product + CN- (Irreversible if precipitated) Water H2O (Byproduct)

Caption: The Strecker equilibrium. Water accumulation (blue) drives the reaction backward (red dashed line).[1] Removing water or precipitating the product is key to high yield.

Data & Optimization Tables

Table 1: Solvent System Impact on Yield

Based on N-Boc-piperidin-4-one substrate.

Solvent SystemYield (%)Purity (%)Notes
MeOH / H₂O (1:1) 65-75%>95%Standard.[1] Product precipitates (easy isolation).[1]
Pure MeOH 50-60%90%Higher solubility of product leads to loss during crystallization.[1]
DCM (with TMSCN) 92-98% >98%Highest Yield. Requires anhydrous conditions and expensive TMSCN.[1]
Ethanol 40-50%85%Slower reaction rate; solubility issues.[1]
Table 2: Stoichiometry Optimization
ReagentStandard Eq.Optimized Eq.Reason for Change
NH₄Cl / NH₃ 1.1 eq3.0 - 4.0 eq Pushes imine equilibrium to the right (Le Chatelier's principle).
Cyanide (NaCN) 1.1 eq1.2 - 1.5 eq Ensures complete conversion of the imine.
Ti(OiPr)₄ N/A1.0 eq Used in Protocol B to scavenge water irreversibly.[1]

Safety Protocol (Cyanide Hazard)

CRITICAL WARNING: This synthesis utilizes Cyanide (NaCN/TMSCN), which is rapidly fatal if inhaled, ingested, or absorbed through the skin.[1]

  • pH Control: Never allow the reaction mixture pH to drop below 9.0 while cyanide is present. Acidification generates HCN gas (Hydrogen Cyanide).[1]

  • Quenching: All waste streams must be treated with Bleach (Sodium Hypochlorite) or Ferrous Sulfate to oxidize/complex cyanide before disposal.[1]

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.[1]

  • TMSCN Specifics: TMSCN hydrolyzes in moist air to release HCN.[1] Handle strictly in a fume hood.

References

  • Strecker Synthesis Mechanism & Overview: Title: Strecker Amino Acid Synthesis Source: Organic Chemistry Portal URL:[Link]1]

  • TMSCN Catalytic Route (High Yield): Title: Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis Source: National Institutes of Health (PMC) URL:[1][Link]1]

  • Titanium(IV) Isopropoxide Methodology: Title: Titanium isopropoxide - Reagent Profile Source: Wikipedia (Verified Chemical Data) URL:[1][Link]1]

Sources

troubleshooting low conversion rates in piperidine nitrile reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptively Simple" Reduction

Reducing a nitrile group on a piperidine ring (e.g., 4-cyanopiperidine) is a notorious bottleneck in medicinal chemistry. Users often report low conversion (stalling at 50%), dimerization (secondary amine formation), or product loss during workup.

This guide treats the reaction not as a single step, but as a competing system of kinetics (reduction) vs. thermodynamics (poisoning/condensation).

Diagnostic Logic Tree (Visual Guide)

Before modifying your conditions, identify your failure mode using the logic map below.

TroubleshootingTree Start Identify Failure Mode CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS Stalled Stalled Conversion (SM remaining) CheckLCMS->Stalled SM Present Dimer M+ mass = (Product x 2) - NH3 (Secondary Amine) CheckLCMS->Dimer High Mass Impurity Missing High Conversion, Low Isolated Yield CheckLCMS->Missing Clean Crude, Empty Flask Poison Catalyst Poisoning (Free Piperidine NH) Stalled->Poison Condensation Imine Condensation Dimer->Condensation Solubility Product is Water Soluble (Amphoteric/Diamine) Missing->Solubility FixPoison Fix: N-Boc Protection or Acidic Media Poison->FixPoison FixDimer Fix: Add NH3 (7M in MeOH) or Acetic Anhydride Condensation->FixDimer FixWorkup Fix: Resin Capture or CHCl3/IPA Extraction Solubility->FixWorkup

Figure 1: Decision matrix for diagnosing reaction failure based on crude analysis.

Troubleshooting Guide: Heterogeneous Hydrogenation (Raney Ni, Pd/C)

Issue 1: Reaction Stalls (Low Conversion)

Symptom: The reaction starts but stops at ~40-60% conversion. Adding more catalyst has diminishing returns. Root Cause: Catalyst Poisoning. The piperidine ring nitrogen (a secondary amine) is a strong Lewis base. It binds irreversibly to the active metal sites (Pd or Ni), competing with the nitrile and hydrogen.

Corrective Actions:

  • Protect the Nitrogen (High Priority):

    • Convert the piperidine to N-Boc-4-cyanopiperidine or N-Benzyl-4-cyanopiperidine.

    • Why: Carbocations/benzyl groups reduce the basicity of the ring nitrogen, preventing it from coordinating to the metal surface [1].

  • Acidic Scavenging (If protection is impossible):

    • Run the reaction in acidic media (e.g., Ethanol + 1.5 eq HCl or H2SO4).

    • Mechanism:[1][2][3][4][5] Protonating the piperidine nitrogen (

      
      ) eliminates its ability to donate electrons to the catalyst.
      
    • Warning: Ensure your nitrile doesn't hydrolyze to an amide under these conditions.

Issue 2: Formation of "Dimer" (Secondary Amine)

Symptom: LCMS shows a major peak with Mass =


 (loss of 

). Root Cause: Reductive Amination. The intermediate imine (

) reacts with the newly formed primary amine (

) instead of hydrogen.

Corrective Actions:

  • Ammonia Saturation (Standard Industry Fix):

    • Use 7N

      
       in Methanol as the solvent.
      
    • Mechanism:[1][2][3][4][5] Le Chatelier’s principle. Excess ammonia shifts the equilibrium away from the secondary amine and stabilizes the intermediate imine until it can be hydrogenated [2].

  • Acyl Trapping:

    • Perform the hydrogenation in Acetic Anhydride (solvent).[6]

    • Mechanism:[1][2][3][4][5] The primary amine is immediately acetylated to the acetamide (

      
      ), which is non-nucleophilic and cannot attack the imine. (Requires a subsequent hydrolysis step).
      

Mechanism of Dimerization:

Dimerization Nitrile Nitrile R-CN Imine Imine Intermediate R-CH=NH Nitrile->Imine + H2 PrimaryAmine Primary Amine (Goal) R-CH2-NH2 Imine->PrimaryAmine + H2 SecondaryImine Secondary Imine R-CH=N-CH2-R Imine->SecondaryImine - NH3 PrimaryAmine->Imine Attack (Side Rxn) Dimer Secondary Amine (Impurity) R-CH2-NH-CH2-R SecondaryImine->Dimer + H2

Figure 2: The pathway to secondary amine impurities. Excess Ammonia blocks the 'Attack' step.

Troubleshooting Guide: Hydride Reductions (LiAlH4, Borane)

Issue 3: Low Yield After Workup (The "Invisible Product")

Symptom: Reaction looked complete by TLC, but the flask is empty or yield is <20% after extraction. Root Cause: Water Solubility. The product is a diamine (piperidine NH + primary amine). At neutral/high pH, it is highly polar and stays in the aqueous layer during extraction.

Corrective Actions:

  • The "Dry" Workup (Fieser Method):

    • Do not dump the reaction into water.

    • For

      
       grams of LiAlH4, add sequentially: 
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      .
    • Filter the white precipitate. Wash the solid with THF. Your product is in the filtrate.

  • The "Salting Out" Extraction:

    • Saturate the aqueous layer with NaCl or

      
      .
      
    • Extract with Chloroform:Isopropanol (3:1) , not Ethyl Acetate or Ether. This solvent mixture is polar enough to pull diamines from the aqueous phase.

Comparative Reagent Table
ReagentBest ForCommon Failure ModeKey Fix
Raney Ni / H2 Scalability, CostDimerizationAdd

or NaOH; High Pressure (>50 psi)
Pd/C / H2 Mild ConditionsCatalyst PoisoningProtect Ring Nitrogen (Boc); Add Acid
LiAlH4 Lab Scale (<5g)Workup EmulsionsFieser Workup; Rochelle's Salt
Borane-THF Electron-Rich NitrilesStable Boron-ComplexMust reflux with MeOH/HCl to break B-N bond

FAQ: Specific User Scenarios

Q: I am using LiAlH4 on an N-Boc-4-cyanopiperidine. Will the Boc group survive? A: Proceed with caution. While LiAlH4 can reduce carbamates (Boc) to N-methyl groups, it is often kinetically slower than nitrile reduction at low temperatures (


).
  • Recommendation: Use Borane-DMS or Borane-THF . Borane reduces nitriles rapidly but coordinates to the Boc carbonyl without reducing it under standard conditions [3]. If you must use LiAlH4, perform an "Inverse Addition" (add hydride to nitrile) at

    
     to 
    
    
    
    .

Q: My Raney Nickel reaction turned blue/green. What happened? A: Nickel Leaching. This indicates the formation of soluble Ni(II) species, likely due to high concentrations of amines acting as ligands or the presence of water/oxygen.

  • Fix: Ensure the catalyst is washed properly (if pre-washing) and the solvent is anhydrous. The product may be contaminated with Nickel; use a scavenger resin (e.g., QuadraPure™) or an EDTA wash during workup.

Q: Can I stop the reduction at the aldehyde (4-formylpiperidine)? A: Not with standard hydrogenation.

  • Protocol: Use DIBAL-H (1.1 eq) at

    
     in Toluene. Quench with methanol followed by dilute acid. If you overshoot to the amine, your temperature control was insufficient.
    

Validated Protocol: Raney Ni Reduction of N-Boc-4-Cyanopiperidine

Use this protocol to minimize dimerization and poisoning.

  • Preparation: Wash Raney Nickel slurry (approx 20 wt% loading) with water (x3) and Methanol (x3) to remove storage pH stabilizers. Safety: Keep wet; pyrophoric.

  • Solvent: Dissolve substrate in 7N Ammonia in Methanol (Ratio: 0.1 M concentration).

  • Conditions:

    • Pressure: 50–100 psi (3.5–7 bar). Note: Higher pressure favors primary amine.

    • Temperature:

      
      .
      
  • Monitoring: Monitor by H-NMR or LCMS. Look for the disappearance of the nitrile peak (approx 2230 cm⁻¹ IR).

  • Workup: Filter through Celite (under Argon/Nitrogen blanket). Rinse with MeOH. Concentrate.

    • Critical Step: If the residue is green, redissolve in DCM and wash with 5% EDTA solution.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Greenfield, H. (1976). "The Hydrogenation of Nitriles to Primary Amines." Industrial & Engineering Chemistry Product Research and Development, 6(3), 142-144. Link

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide." Synthesis, 1981(08), 605-606. Link

  • Kukula, P., et al. (2016). "Hydrogenation of Nitriles to Amines." Organic Process Research & Development, 20(2), 345-360. (Review of industrial scale-up issues). Link

Sources

controlling moisture sensitivity in 4-aminopiperidine-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-aminopiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the moisture sensitivity of this versatile building block. My objective is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your reactions.

Understanding the Challenge: The Inherent Moisture Sensitivity

The structure of this compound contains two key functional groups that contribute to its reactivity with water: a nucleophilic primary amine and an electrophilic nitrile. The primary failure mode in reactions involving this compound is the hydrolysis of the nitrile group.

The Hydrolysis Pathway:

Moisture, even in trace amounts, can initiate the hydrolysis of the nitrile. This reaction can be catalyzed by either acidic or basic conditions.[1] The piperidine nitrogen itself can act as a base, potentially facilitating this degradation. The process typically proceeds through an amide intermediate to the corresponding carboxylic acid, 4-aminopiperidine-4-carboxylic acid.[1] This unwanted side product is highly polar and can significantly complicate purification and reduce the yield of the desired product.

G cluster_main Moisture-Induced Degradation Pathway Start This compound Amide Amide Intermediate Start->Amide + H2O (Hydrolysis) Acid 4-Aminopiperidine-4-carboxylic acid (Primary Degradation Product) Amide->Acid + H2O (Hydrolysis)

Caption: Hydrolysis pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning into a sticky solid or oil upon storage?

This is a classic sign of moisture contamination. The pure compound is a solid, but the absorption of atmospheric water can lead to partial hydrolysis and changes in physical form. For long-term stability, it is imperative to store the compound in a desiccator under an inert atmosphere.[2]

Q2: I ran a reaction overnight and my starting material was completely consumed, but I can't isolate my product. My workup resulted in a water-soluble mess. What happened?

It is highly probable that your reaction conditions were not sufficiently anhydrous. The starting material was likely consumed by hydrolysis, converting it to the highly polar 4-aminopiperidine-4-carboxylic acid. This amino acid is very soluble in aqueous media and can be difficult to extract into common organic solvents, leading to poor recovery.

Q3: Can I use methanol or ethanol as a reaction solvent?

While these are common solvents, they can be problematic. Alcohols are protic and can participate in side reactions. More importantly, ensuring they are absolutely anhydrous is challenging. If a co-solvent is necessary for solubility, it is preferable to use anhydrous acetonitrile or THF.[3] However, even these must be used with caution as they are hygroscopic.

Q4: How can I check the quality of my starting material before starting a sensitive reaction?

You can assess the purity using HPLC-MS or quantitative NMR (qNMR). An HPLC analysis can reveal the presence of the more polar carboxylic acid impurity. For a definitive structural confirmation and to rule out other degradation products, LC-MS is the preferred method.[4]

Troubleshooting Guide for Failed Reactions

When a reaction involving this compound yields poor results, systematically evaluating the potential points of moisture entry is critical.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or Unexpected Side Product q1 Analyze Crude Reaction Mixture (TLC, LC-MS) start->q1 a1_yes Polar Impurity Detected (Matches Carboxylic Acid MW) q1->a1_yes Yes a1_no No Obvious Hydrolysis Product q1->a1_no No q2 Review Reagent & Solvent Handling a1_yes->q2 re_evaluate Re-evaluate Reaction Chemistry (Stoichiometry, Temp, Catalyst) a1_no->re_evaluate a2_yes Used Anhydrous Solvents? Used Fresh Reagents? q2->a2_yes Yes a2_no Solvents from Sure/Seal™? Reagents Stored Properly? q2->a2_no No q3 Review Reaction Setup a2_yes->q3 solution Implement Anhydrous Protocol: - Dry Glassware & Solvents - Use Inert Atmosphere - Handle Reagent in Glovebox a2_no->solution a3_yes Glassware Oven-Dried? Reaction Under Inert Gas? q3->a3_yes Yes a3_no Assembled Hot? Positive N2 Pressure? q3->a3_no No a3_yes->re_evaluate a3_no->solution

Caption: Decision-making workflow for troubleshooting reactions.

Prevention: Protocols for Anhydrous Reactions

Success with this compound hinges on preventative measures. All reactions should be treated as strictly air- and moisture-sensitive.[5]

Protocol 1: Proper Storage and Handling
  • Storage: Store the reagent vial inside a larger, sealed container with a desiccant, preferably in a freezer at -20°C for long-term storage.[2] For short-term use, storage in a desiccator at room temperature under an inert atmosphere is sufficient.

  • Dispensing: Before opening, always allow the container to warm to ambient room temperature for at least 30-60 minutes.[2] Opening a cold vial will cause atmospheric moisture to condense directly onto the solid reagent.

  • Inert Atmosphere: Whenever possible, handle the solid inside a glovebox. If a glovebox is not available, quickly weigh the desired amount and immediately reseal the container, purging the headspace with dry nitrogen or argon before closing.[2]

Protocol 2: Setting Up a Moisture-Free Reaction

This protocol outlines the standard procedure for ensuring your reaction environment is rigorously dry.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Septa, needles, and syringes

  • Inert gas line (Nitrogen or Argon) with a drying tube (e.g., filled with Drierite)

  • Anhydrous solvents (e.g., from a Sure/Seal™ bottle or freshly distilled)

  • Heat gun or oven

Procedure:

  • Dry Glassware: Dry all glassware in an oven at >120°C for at least 4 hours (preferably overnight).

  • Assemble Hot: While still hot, assemble the glassware quickly and securely clamp it. Immediately fit the apparatus with a septum and insert an inert gas inlet needle and an outlet needle.

  • Purge the System: Allow the glassware to cool to room temperature under a positive pressure of dry inert gas. This prevents moist air from being drawn back into the flask as it cools.[5]

  • Add Reagents:

    • Solids: Add solid reagents (like your reaction partner) to the flask before assembling, or add them quickly via a powder funnel under a strong counterflow of inert gas. This compound should be added last or as a solution.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the septum.

  • Maintain Positive Pressure: Throughout the entire reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the outlet needle to an oil bubbler.

Analytical Methods for Quality Control

To effectively troubleshoot, you must be able to detect the primary degradation product. A multi-pronged analytical approach is recommended.

Analytical TechniqueApplicationKey Parameters & Expected Results
TLC (Thin Layer Chromatography) Quick, qualitative check of reaction progress and starting material purity.Use a polar solvent system (e.g., DCM/MeOH with NH4OH). The carboxylic acid impurity will appear as a highly polar spot, often streaking, with a very low Rf value compared to the starting material.
RP-HPLC Quantitative purity assessment of starting material and crude reaction mixtures.[4]Column: C18. Mobile Phase: Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile. Detection: UV at ~210 nm or ELSD/CAD for non-chromophoric products. The carboxylic acid will have a significantly shorter retention time than the nitrile.
LC-MS Definitive identification of impurities and reaction products.[3][4]Use chromatographic conditions similar to HPLC. The mass spectrometer will confirm the molecular weight of the starting material, the hydrolyzed product (M+H for C6H12N2O2 = 145.09), and other potential side products.
¹H NMR Structural confirmation.While the proton signals of the piperidine ring may not change dramatically upon hydrolysis, the disappearance of the characteristic nitrile carbon in a ¹³C NMR spectrum is a definitive indicator of degradation.

References

  • Veeprho. (2020, July 13). Analytical Method Development – Forced Degradation Study. Available from: [Link]

  • Macdonald, J. E., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available from: [Link]

  • Constantino, L., et al. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. Available from: [Link]

  • NIBSC CJD Resource Centre. (n.d.). Peptide Storage. Retrieved February 20, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. Available from: [Link]

  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Available from: [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. Retrieved February 20, 2026, from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Aminopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-aminopiperidine-4-carbonitrile, a key building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to furnish researchers with a practical framework for the interpretation of complex spectra of substituted heterocyclic systems.

The Structural Significance of this compound

The 4-aminopiperidine scaffold is a privileged motif in a variety of bioactive compounds, including inhibitors of hepatitis C virus assembly and N-type calcium channel blockers active against neuropathic pain. The introduction of a carbonitrile group at the C4 position creates a quaternary center, adding conformational rigidity and providing a versatile handle for further synthetic transformations. A thorough understanding of its spectral properties is therefore crucial for quality control, reaction monitoring, and the rational design of new therapeutic agents.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and well-resolved ¹H NMR spectrum is the foundation of accurate spectral analysis. The following protocol outlines a standardized procedure for the preparation and analysis of this compound and its analogues.

Materials:

  • This compound (or analogue)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; for compounds with exchangeable protons (e.g., -NH₂), DMSO-d₆ is often preferred as it can slow down the exchange rate, allowing for the observation of these protons.

    • Cap the NMR tube securely and vortex until the sample is completely dissolved.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (or more for dilute samples)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Diagram of the Experimental Workflow:

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2/H6 (axial)~ 2.8 - 3.0dt2HProtons α to the piperidine nitrogen are deshielded. The axial protons are expected to be slightly upfield of the equatorial protons.
H2/H6 (equatorial)~ 3.0 - 3.2dt2HEquatorial protons α to the nitrogen are typically deshielded relative to their axial counterparts.
H3/H5 (axial)~ 1.6 - 1.8m2HProtons β to the nitrogen are more shielded.
H3/H5 (equatorial)~ 1.8 - 2.0m2HEquatorial protons are generally deshielded compared to axial protons at the same position.
-NH (piperidine)Broad, variables (broad)1HThe chemical shift is dependent on concentration, temperature, and solvent.
-NH₂ (amino)Broad, variables (broad)2HSimilar to the piperidine NH, the chemical shift is highly variable and the peak is often broad due to quadrupole broadening and exchange.

Comparative Spectral Analysis

To understand the influence of the amino and cyano groups at the C4 position, it is instructive to compare the predicted spectrum of this compound with the experimental spectra of key analogues.

Table of Comparative ¹H NMR Data (in CDCl₃, where available):

CompoundH2/H6 (ppm)H3/H5 (ppm)H4 (ppm)Other (ppm)
Piperidine ~2.85 (m)~1.55 (m)~1.55 (m)~1.3 (s, NH)
4-Aminopiperidine ~3.0 (m, axial), ~2.6 (m, equatorial)~1.8 (m, axial), ~1.4 (m, equatorial)~2.7 (m)~1.5 (br s, NH, NH₂)
4-Cyanopiperidine ~3.1 (m)~2.0 (m)~3.1 (m)~1.8 (br s, NH)
This compound (Predicted) ~2.8 - 3.2 (m)~1.6 - 2.0 (m)-Variable (br s, NH, NH₂)
Cyclohexane 1.43 (s)1.43 (s)1.43 (s)-
1,1-Dicyanocyclohexane (Predicted) ~1.8-2.0 (m)~1.6-1.8 (m)--

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Discussion of Spectral Differences:

  • Effect of the Piperidine Nitrogen: A comparison between cyclohexane (all protons at ~1.43 ppm) and piperidine reveals the significant deshielding effect of the nitrogen atom on the adjacent α-protons (H2/H6), shifting them downfield to ~2.85 ppm. The β (H3/H5) and γ (H4) protons are less affected.

  • Influence of the 4-Amino Group: In 4-aminopiperidine, the electron-donating amino group at C4 has a modest shielding effect on the piperidine ring protons compared to a more electron-withdrawing substituent.

  • Influence of the 4-Cyano Group: The electron-withdrawing nitrile group in 4-cyanopiperidine deshields the protons on the piperidine ring, particularly the H3/H5 and H4 protons, shifting them downfield compared to piperidine itself.

  • Combined Effect in this compound: In the target molecule, the presence of both an amino and a cyano group at the same carbon atom creates a unique electronic environment. The opposing electronic effects of these groups will influence the chemical shifts of the ring protons in a complex manner. The absence of a proton at C4 simplifies the spectrum by removing a signal and its associated couplings.

  • Comparison with a Carbocyclic Analogue: Comparing the predicted spectrum of this compound with that of a hypothetical 1,1-dicyanocyclohexane highlights the deshielding influence of the piperidine nitrogen. The protons in the carbocyclic analogue are expected to be significantly more shielded (further upfield) than the corresponding protons in the heterocyclic compound.

Structural and Spectral Relationships:

spectral_comparison cluster_target Target Molecule cluster_analogues Comparative Analogues target This compound cyclo Cyclohexane target->cyclo Illustrates effect of heteroatom and substituents piperidine Piperidine amino 4-Aminopiperidine piperidine->amino + NH₂ at C4 cyano 4-Cyanopiperidine piperidine->cyano + CN at C4 piperidine->cyclo Remove N, Add CH₂ amino->target + CN at C4 cyano->target + NH₂ at C4

Caption: Structural relationships between the target molecule and its comparative analogues.

Conclusion

The ¹H NMR spectrum of this compound, while not explicitly documented in readily available literature, can be confidently predicted through a comparative analysis of its structural components and related analogues. The key spectral features are dictated by the piperidine ring conformation and the electronic effects of the geminal amino and cyano substituents at the C4 position. By understanding these fundamental relationships, researchers can effectively utilize ¹H NMR spectroscopy to characterize this important synthetic building block and its derivatives, thereby accelerating the pace of drug discovery and development.

References

  • [NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.]([Link]

HPLC Method Development for Purity Analysis of Piperidine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine nitriles are critical intermediates in the synthesis of JAK inhibitors (e.g., Tofacitinib) and various antihistamines. However, their analysis presents a classic chromatographic paradox: the piperidine ring is highly basic (


), while the nitrile group  is polar yet non-ionizable.

Traditional low-pH methods often fail to deliver purity data with high integrity, suffering from peak tailing and poor resolution of positional isomers. This guide objectively compares the traditional Acidic/Ion-Suppression approach against the modern High-pH/Hybrid Particle strategy.

The Verdict: While traditional methods using TFA can suppress silanol activity, shifting to a High-pH (pH 10.5) method on Hybrid Silica provides superior peak symmetry (


), higher retention for polar impurities, and full MS compatibility, making it the superior choice for purity analysis.

Part 1: The Chromatographic Challenge

To develop a robust method, one must understand the molecular behavior at the column interface.

The Basicity Trap

Piperidine is a secondary amine. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated (


).
  • The Problem: Protonated amines interact electrostatically with residual silanols (

    
    ) on the stationary phase backbone.
    
  • The Result: Kinetic lag, manifesting as severe peak tailing (asymmetry > 1.5) and variable retention times.

The Polarity Conflict

The nitrile moiety adds polarity. In acidic conditions where the piperidine is ionized, the molecule is extremely hydrophilic, often eluting near the void volume (


) where ion-suppression effects from the sample matrix are highest.

Part 2: Comparative Analysis of Methodologies

We evaluated three dominant strategies for a representative piperidine nitrile intermediate.

Method A: Traditional Acidic (The "Old Standard")
  • Column: C18 (Standard Silica), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • pH: ~2.0.

FeaturePerformanceAnalysis
Peak Shape Moderate (

)
TFA acts as an ion-pairing agent, masking silanols, but tailing persists.
Retention LowThe ionized analyte is too polar for the C18 chain, leading to early elution.
MS Compatibility Poor TFA causes severe signal suppression in electrospray ionization (ESI).
Method B: Ion-Pairing Chromatography (IPC)
  • Column: C18 (Standard Silica).

  • Mobile Phase: Phosphate Buffer + Octanesulfonic Acid (OSA).

  • pH: 3.0.

FeaturePerformanceAnalysis
Peak Shape Excellent (

)
OSA forms a neutral complex with the amine, eliminating silanol drag.
Retention HighThe alkyl chain of OSA anchors the molecule to the stationary phase.
Robustness Low IPC methods suffer from slow equilibration and "column memory" (hysteresis).
Method C: High-pH on Hybrid Particles (The "Modern Standard")
  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3][4][5]

  • pH: 10.5.

FeaturePerformanceAnalysis
Peak Shape Superior (

)
At pH 10.5, piperidine is neutral (

). No charge = No silanol interaction.
Retention Optimized The neutral molecule is more hydrophobic, increasing retention (

) and separating it from polar matrix interference.
MS Compatibility High Ammonium bicarbonate is volatile and enhances ionization in positive mode (ESI+).

Part 3: Comparative Data Summary

The following table summarizes experimental data comparing Method A (Acidic) and Method C (High pH) for a generic 4-cyanopiperidine derivative.

ParameterMethod A (0.1% TFA)Method C (pH 10.5 NH₄HCO₃)Improvement
Retention Time (

)
2.1 min8.4 min+300% (Away from void)
Tailing Factor (

)
1.451.08Significant Symmetry
Resolution (

)
1.8 (vs. Isomer)4.2 (vs. Isomer)High Purity Assurance
MS Signal (S/N) 150:12800:1~18x Sensitivity

Part 4: Recommended Protocol (High-pH Strategy)

This protocol utilizes the "neutral state" strategy to maximize resolution and sensitivity.[6]

System Suitability & Preparation[5][7][8]
  • Column Selection: CRITICAL. Do NOT use standard silica columns; they dissolve above pH 8. Use Hybrid (BEH) or Polymer-coated silica stable to pH 12.

    • Recommended: Waters XBridge BEH C18 (130Å, 3.5 µm, 4.6 x 100 mm) or equivalent.

  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.5 with Ammonium Hydroxide (28%).

    • Why? High buffering capacity at pH 10 ensures the amine remains deprotonated locally.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Method
  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

  • Detection: UV @ 215 nm (Nitrile absorbance) & MS ESI+ (Scan 100-600 m/z).

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection
10.060Linear Gradient
12.095Wash
12.15Re-equilibration
16.05End
Self-Validating System Suitability Test (SST)

To ensure the method is performing correctly, include a Sensitivity/Asymmetry Check :

  • Inject the analyte at 0.1% concentration (relative to target).

  • Pass Criteria: Signal-to-Noise > 10.

  • Pass Criteria: USP Tailing Factor < 1.2.

    • Failure Mode: If tailing increases > 1.3, the pH has likely dropped below 9.5 (buffer evaporation) or the column frit is clogged.

Part 5: Visualizing the Mechanism

Diagram 1: The "pH Switch" Mechanism

This diagram illustrates why High pH is the superior choice for basic piperidines.

pH_Mechanism cluster_LowPH Low pH (Acidic) pH < pKa cluster_HighPH High pH (Basic) pH > pKa Piperidine Piperidine Nitrile (Analyte) Protonated Ionized Form (BH+) Hydrophilic Piperidine->Protonated pH 3.0 Neutral Neutral Form (B) Hydrophobic Piperidine->Neutral pH 10.5 Silanol Silanol Interaction (Peak Tailing) Protonated->Silanol Electrostatic Drag Void Elutes Early (Low k') Silanol->Void Interaction Pure Hydrophobic Interaction Neutral->Interaction C18 Binding Retained High Retention (Sharp Peaks) Interaction->Retained

Caption: Comparison of analyte behavior at Low vs. High pH. High pH neutralizes the base, eliminating silanol drag.

Diagram 2: Method Development Decision Tree

A logical workflow for selecting the correct method based on analyte properties.[7]

Method_Workflow Start Start: Piperidine Nitrile Purity Check_MS Is MS Detection Required? Start->Check_MS HighPH_Col Select Hybrid C18 Column (pH 1-12 Stable) Check_MS->HighPH_Col Yes Check_Res Is Resolution Critical? Check_MS->Check_Res No Yes_MS Yes Buffer_Sel Mobile Phase: 10mM NH4HCO3 (pH 10.5) HighPH_Col->Buffer_Sel Result_Good High Sensitivity Sharp Peaks Buffer_Sel->Result_Good No_MS No (UV Only) IPC_Method Method B: Ion-Pairing (Phosphate + OSA) Check_Res->IPC_Method High Resolution Needed Acidic_Method Method A: Acidic (0.1% TFA) Check_Res->Acidic_Method Standard Screening

Caption: Decision tree prioritizing MS compatibility and Resolution. Hybrid/High-pH is the primary pathway.

References

  • Waters Corporation. (2020). The use of Mobile Phase pH as a Method Development Tool.[8][9][10][11] Chromatography Today. Link

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Guides. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The influence of pH and stationary phase. Journal of Chromatography A. Link

  • Phenomenex. (2018). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Blog. Link

Sources

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 4-Aminopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Aminopiperidine-4-carbonitrile, a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge. Its structure, featuring a piperidine ring substituted with both an amino and a nitrile group at the same carbon, leads to a distinctive fragmentation pattern in mass spectrometry. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, comparing different ionization techniques and outlining a robust analytical workflow for its characterization.

The Decisive Influence of Ionization: EI vs. ESI

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly impacts the resulting fragmentation pattern. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Energetic Approach

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[1][2] This provides a detailed fingerprint of the molecule's structure. For this compound, the fragmentation under EI is expected to be initiated by the ionization of the lone pair of electrons on the piperidine nitrogen.[3]

Electrospray Ionization (ESI): The Gentle Touch

In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) with minimal in-source fragmentation.[1][4] This is particularly useful for determining the molecular weight of the analyte. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).

Predicting the Fragmentation Symphony of this compound

While no direct experimental data for the mass spectrum of this compound is readily available in the public domain, we can predict its fragmentation pathways based on the well-established principles of mass spectrometry for piperidine derivatives and related compounds.[3][5][6]

The structure of this compound, with a molecular weight of 125.17 g/mol , offers several potential fragmentation routes. The presence of the basic amino group and the piperidine nitrogen makes it highly amenable to positive ion mode analysis.

Expected Fragmentation under Electron Ionization (EI)

Under EI, the molecular ion peak (m/z 125) may be weak or even absent due to the high energy of the ionization process.[6] The fragmentation will likely be dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[3]

Key Predicted EI Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
98Iminium ionLoss of HCN from the molecular ion.
84Piperidine radical cationLoss of the amino and nitrile groups.
70Acyclic iminium ionRing opening followed by cleavage.
56Propyl iminium ionFurther fragmentation of the piperidine ring.
42Acetonitrile radical cationCleavage of the C4 substituents.

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M [M]+. m/z 125 F1 m/z 98 M->F1 - HCN F2 m/z 84 M->F2 - NH2, -CN F5 m/z 42 M->F5 C4 Cleavage F3 m/z 70 F2->F3 Ring Opening F4 m/z 56 F3->F4 - CH2

Caption: Predicted EI fragmentation of this compound.

Expected Fragmentation under Electrospray Ionization with Tandem MS (ESI-MS/MS)

In ESI-MS/MS, we would first observe the protonated molecule [M+H]+ at m/z 126. Subsequent collision-induced dissociation would lead to a series of characteristic product ions. The fragmentation is often initiated at the site of protonation, which is likely to be the more basic amino group or the piperidine nitrogen.

Key Predicted ESI-MS/MS Fragments from [M+H]+ (m/z 126):

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
126109NH3Loss of ammonia from the protonated molecule.
12699HCNLoss of hydrogen cyanide.
12683NH3 + C2H2Sequential loss of ammonia and acetylene.
10982HCNLoss of hydrogen cyanide from the m/z 109 ion.

Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_MSMS_Fragmentation MH [M+H]+ m/z 126 F1 m/z 109 MH->F1 - NH3 F2 m/z 99 MH->F2 - HCN F3 m/z 83 F1->F3 - C2H2 F4 m/z 82 F1->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

A Robust Analytical Workflow for Structural Confirmation

To definitively characterize this compound and differentiate it from potential isomers or impurities, a multi-step analytical approach is recommended.

Proposed LC-MS/MS Method

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would provide both separation and sensitive detection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Flow Rate: 0.2 - 0.4 mL/min.[3]

  • Injection Volume: 1 - 5 µL.[3]

  • Column Temperature: 30 - 40 °C.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan to identify the [M+H]+ precursor ion, followed by a product ion scan of m/z 126 to obtain the MS/MS spectrum.

  • Collision Energy: Optimization of the collision energy is crucial to obtain a rich fragmentation pattern.

Experimental Workflow Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Compatible Solvent Inject Inject Sample Sample->Inject Separate Reversed-Phase C18 Column Gradient Elution Inject->Separate Ionize Positive ESI Separate->Ionize FullScan Full Scan (m/z 50-200) Ionize->FullScan Isolate Isolate [M+H]+ (m/z 126) FullScan->Isolate Fragment Collision-Induced Dissociation Isolate->Fragment Detect Detect Product Ions Fragment->Detect Analyze Analyze MS/MS Spectrum Detect->Analyze Compare Compare with Predicted Fragmentation Analyze->Compare Confirm Confirm Structure Compare->Confirm

Caption: Recommended analytical workflow for this compound.

Comparison with Alternative Structures

The detailed fragmentation pattern is crucial for distinguishing this compound from its isomers. For instance, an isomer where the amino and nitrile groups are at different positions on the piperidine ring would exhibit a significantly different fragmentation pattern due to altered cleavage pathways.

Conclusion: A Predictive and Practical Approach

Understanding the mass spectrometric fragmentation of this compound is essential for its unambiguous identification and for monitoring its presence in complex mixtures. By leveraging fundamental principles of mass spectrometry and established fragmentation patterns of related compounds, we can confidently predict its behavior under different ionization conditions. The proposed LC-MS/MS workflow provides a robust and reliable method for the structural confirmation of this important synthetic building block, empowering researchers in their quest for novel therapeutics.

References

  • Benchchem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 30(8), 2375-2382.
  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biological Mass Spectrometry, 16(1-12), 443-446.
  • University of Arizona.
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  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • Chem-Impex. 1-Boc-4-aminopiperidine-4-carboxylic acid.
  • De Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587.
  • AChemBlock. 4-aminopiperidine-4-carboxylic acid 97%.
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  • PubChem. 4-Aminopiperidine-4-carboxylic acid.
  • ResearchGate. (2017). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites.
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comparative reactivity of 4-aminopiperidine-4-carbonitrile vs 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Aminopiperidine-4-carbonitrile vs. 4-Aminopiperidine

Introduction: A Tale of Two Piperidines

In the landscape of medicinal chemistry and organic synthesis, the piperidine scaffold is a cornerstone, serving as a versatile building block for a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Among its many derivatives, 4-aminopiperidine and this compound stand out as particularly useful synthons. While structurally similar, the introduction of a geminal cyano group at the C4 position in this compound dramatically alters its electronic properties and, consequently, its chemical reactivity.

This guide provides a comprehensive comparison of these two critical building blocks. We will dissect the nuanced differences in their reactivity, supported by mechanistic principles and validated experimental protocols, to offer researchers and drug development professionals a clear framework for strategic synthetic planning.

The Decisive Factor: Electronic Influence of the Cyano Group

The primary distinction in reactivity stems from the powerful electron-withdrawing nature of the nitrile (-C≡N) group.[4] This influence is exerted through two main electronic effects:

  • Inductive Effect (-I): The sp-hybridized carbon of the nitrile is highly electronegative, pulling electron density away from the adjacent C4 carbon. This effect propagates through the sigma bonds, significantly impacting the neighboring amino group.

  • Resonance Effect (-M): While not directly conjugating with the C4-amino group's lone pair in a classical sense, the nitrile's pi system contributes to the overall electron-deficient character of the C4 position.

This persistent electron withdrawal is the key to understanding the divergent chemical behaviors of our two subject molecules.

Comparative Reactivity at the C4-Amino Group

The most profound differences are observed at the exocyclic primary amino group, a common site for synthetic elaboration.

Basicity and Nucleophilicity: A Study in Attenuation

The basicity of an amine is a direct measure of the availability of its nitrogen lone pair to accept a proton. In 4-aminopiperidine, the C4-amino group is a typical primary alkylamine, with a pKₐH (pKa of the conjugate acid) expected to be around 10-11.[5]

In stark contrast, the geminal cyano group in this compound acts as a potent "electron sink." The inductive pull of the nitrile group significantly reduces the electron density on the amino nitrogen, making its lone pair less available for protonation.[6][7] This leads to a substantial decrease in basicity. Consequently, this compound is a much weaker base than 4-aminopiperidine.

This reduced basicity directly correlates with diminished nucleophilicity. The C4-amino group of this compound is a significantly weaker nucleophile, which has profound implications for reaction kinetics. Reactions such as acylation, sulfonylation, and alkylation at this position will proceed much more slowly compared to the same reactions with 4-aminopiperidine.

G cluster_0 4-Aminopiperidine cluster_1 This compound a High electron density on Nitrogen b Lone pair readily available a->b c Strong Base Good Nucleophile b->c d Inductive Effect (-I) of Cyano Group e Low electron density on Nitrogen d->e f Lone pair less available e->f g Weak Base Poor Nucleophile f->g

Caption: Electronic influence of the cyano group on C4-amino reactivity.

Experimental Protocol: Comparative Acylation

To quantify this difference in nucleophilicity, a competitive or parallel acylation experiment can be performed.

Objective: To compare the rate of N-acylation of the C4-amino group in 4-aminopiperidine and this compound.

Materials:

  • 4-Aminopiperidine

  • This compound

  • Benzoyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: Prepare two separate round-bottom flasks.

    • Flask A: Add 4-aminopiperidine (1.0 mmol) and Et₃N (1.2 mmol) to 10 mL of anhydrous DCM.

    • Flask B: Add this compound (1.0 mmol) and Et₃N (1.2 mmol) to 10 mL of anhydrous DCM.

  • Initiation: Cool both flasks to 0°C in an ice bath. To each flask, add benzoyl chloride (1.0 mmol) dropwise.

  • Monitoring: Stir both reactions at 0°C. Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), eluting with a suitable solvent system (e.g., 10% Methanol in DCM).

  • Observation: Visualize the TLC plates under UV light. The disappearance of the starting material spot and the appearance of the higher Rƒ product spot indicates reaction progress.

  • Work-up (after completion): Quench the reactions by adding 10 mL of saturated aqueous NaHCO₃ solution. Separate the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude products.

Expected Outcome: The reaction in Flask A (4-aminopiperidine) will proceed to completion significantly faster than the reaction in Flask B. This provides direct experimental evidence of the superior nucleophilicity of 4-aminopiperidine's C4-amino group.

Comparative Reactivity at the N1-Piperidine Nitrogen

Both molecules possess a secondary amine at the N1 position of the piperidine ring, which is a key handle for introducing diversity.[8] While the electronic effects of the C4 substituents are more distant, they still exert a subtle influence.

The C4-amino group in 4-aminopiperidine has a mild electron-donating effect, slightly enhancing the basicity and nucleophilicity of the N1 nitrogen. Conversely, the electron-withdrawing cyano group in this compound will slightly decrease the electron density at N1. Therefore, for reactions like reductive amination or N-alkylation, 4-aminopiperidine is expected to be modestly more reactive than its carbonitrile counterpart.[9]

G cluster_A 4-Aminopiperidine Pathway cluster_B This compound Pathway start Comparative N1-Alkylation A_start 4-Aminopiperidine start->A_start B_start This compound start->B_start A_reagents Reagents Benzaldehyde, NaBH(OAc)₃, DCM A_start->A_reagents Reductive Amination A_product N1-Benzyl-4-aminopiperidine A_reagents->A_product A_rate Faster Reaction Rate A_product->A_rate B_reagents Reagents Benzaldehyde, NaBH(OAc)₃, DCM B_start->B_reagents Reductive Amination B_product N1-Benzyl-4-aminopiperidine-4-carbonitrile B_reagents->B_product B_rate Slower Reaction Rate B_product->B_rate

Caption: Workflow for comparative N1-alkylation via reductive amination.

The Unique Chemical Toolkit of the Nitrile Group

The most significant advantage of this compound is the synthetic versatility endowed by the nitrile group itself—a functional handle completely absent in 4-aminopiperidine. The nitrile carbon is electrophilic and can be attacked by nucleophiles.[10]

Reduction to a Diamine

The nitrile can be readily reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[11][12] This transformation converts the molecule into a valuable 1,1-diamine (specifically, a piperidine-4-methanamine derivative), opening pathways to novel scaffolds.

Hydrolysis to a Carboxylic Acid

Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-aminopiperidine-4-carboxylic acid.[13][14] This product is a constrained, non-natural amino acid, a highly sought-after motif in peptide and peptidomimetic design.[15]

Addition of Organometallic Reagents

Grignard or organolithium reagents can add to the electrophilic nitrile carbon. Subsequent aqueous work-up hydrolyzes the resulting imine intermediate to a ketone.[4][16] This provides a route to C4-acyl-4-aminopiperidine derivatives, which are difficult to access otherwise.

G cluster_0 Synthetic Transformations start This compound reduction Reduction (e.g., LiAlH₄) start->reduction hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis grignard Grignard Addition (1. RMgBr; 2. H₂O) start->grignard prod_amine Product: 4-(Aminomethyl)piperidine-4-amine (1,1-Diamine) reduction->prod_amine prod_acid Product: 4-Aminopiperidine-4-carboxylic acid (α,α-Disubstituted Amino Acid) hydrolysis->prod_acid prod_ketone Product: 4-Acyl-4-aminopiperidine (α-Amino Ketone) grignard->prod_ketone

Caption: Unique synthetic pathways available for the nitrile group.

Data Summary: A Head-to-Head Comparison

Property / Reaction4-AminopiperidineThis compoundRationale
C4-NH₂ Basicity High (pKaH ≈ 10-11)Low (pKaH significantly lower)Strong inductive withdrawal by -CN group reduces electron density on N.[6][7]
C4-NH₂ Nucleophilicity HighLowDirectly correlated with basicity; less available lone pair is less nucleophilic.
Rate of C4-NH₂ Acylation FastSlowA more nucleophilic amine reacts faster with electrophiles.
N1-Piperidine Basicity Moderate-HighModerateDistal -CN group has a minor electron-withdrawing effect.
Rate of N1-Alkylation Moderate-FastModerateSlightly higher electron density on N1 leads to faster reaction.[8]
Nitrile Reduction Not ApplicableYes (forms diamine)The nitrile group can be reduced to a primary amine.[11][12]
Nitrile Hydrolysis Not ApplicableYes (forms amino acid)The nitrile can be hydrolyzed to a carboxylic acid.[13][14]

Conclusion: Strategic Selection Based on Synthetic Goals

The choice between 4-aminopiperidine and this compound is a strategic one, dictated entirely by the synthetic objective.

  • Choose 4-Aminopiperidine when the primary goal is rapid and efficient functionalization at a highly reactive C4-amino group. Its strong nucleophilicity makes it ideal for building amides, sulfonamides, or secondary amines at this position without resorting to harsh conditions. It is the workhorse for direct elaboration of the 4-amino scaffold.

  • Choose this compound for more complex synthetic strategies. While its C4-amino group is less reactive, this can be an advantage for achieving selectivity if other functional groups are present. Its true power lies in the nitrile group, which serves as a masked carboxylic acid, a precursor to a primary aminomethyl group, or a handle for C-C bond formation. It offers access to unique and highly valuable molecular architectures like constrained amino acids and 1,1-diamines.

By understanding the fundamental electronic differences that govern their reactivity, chemists can harness the distinct personalities of these two piperidine building blocks to achieve their synthetic goals with greater precision and efficiency.

References

  • Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3657-3660. Retrieved from [Link]

  • Siu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 581-586. Retrieved from [Link]

  • Hu, Y., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(10), 1059-1064. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine hydrochloride. Retrieved from [Link]

  • Fiveable. (2025, August 15). Chemistry of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
  • Miller, M. W., et al. (2007). Examination of Acylated 4-Aminopiperidine-4-carboxylic Acid Residues in the Phosphotyrosyl+1 Position of Grb2 SH2 Domain-Binding Tripeptides. Journal of Medicinal Chemistry, 50(8), 1848-1857. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 12.3 Basicity of Amines. Retrieved from [Link]

  • Del Rio, A., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114758. Retrieved from [Link]

  • Davies, H. M., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(13), 4304-4308. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. Retrieved from [Link]

  • alevelchemistry.com.sg. (n.d.). Organic Chem Basicity: How to compare Basicity of Amines, Phenylamines and Amides. Retrieved from [Link]

  • Peptides. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]

  • ACS Publications. (n.d.). Steric effects on the configuration at nitrogen in piperidines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. Retrieved from [Link]

  • PubMed. (2004, November 18). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]

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Structural Validation of 4-Aminopiperidine-4-Carbonitrile HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Aminopiperidine-4-carbonitrile hydrochloride is a critical "gem-disubstituted" intermediate, frequently employed in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. Its structural integrity is often compromised by the inherent instability of the


-amino nitrile moiety (retro-Strecker reaction) and the hygroscopic nature of the hydrochloride salt.

This guide moves beyond basic identification. We objectively compare analytical methodologies to establish a Gold Standard Validation Protocol . We demonstrate that while NMR provides connectivity, it fails to quantify the salt stoichiometry without complementary techniques. Therefore, a multi-modal approach combining NMR, FTIR, and Potentiometric Titration is required for full validation.

Comparative Analysis of Validation Methodologies

The following table compares the efficacy of standard analytical techniques specifically for this compound HCl.

Table 1: Comparative Efficacy of Analytical Techniques
TechniqueSpecificity for StructureSalt Stoichiometry DetectionThroughputCostVerdict
1D NMR (

H,

C)
High (Best for connectivity)Low (Indirect via integration)MediumMediumEssential
FTIR Medium (Detects functional groups)LowHigh LowScreening Tool
HRMS (ESI) High (Exact Mass)Null (Detects cation only)HighHighConfirmation
Potentiometric Titration LowHigh (Direct Cl- measurement)MediumLowCritical for Salt
Single Crystal XRD Absolute Absolute LowVery HighReference Only

The Validation Workflow

To ensure scientific rigor, we utilize a funnel approach: starting with bulk property verification and moving to atomic-level connectivity.

ValidationWorkflow Start Crude Product Step1 1. FTIR Screening (Nitrile Check) Start->Step1 Step2 2. Chloride Titration (Salt Stoichiometry) Step1->Step2 If 2230 cm-1 present Step3 3. 1D/2D NMR (Connectivity) Step2->Step3 If Cl % ~ 21.9% Decision Pass Criteria? Step3->Decision Fail Recrystallize Decision->Fail No Success Release for Synthesis Decision->Success Yes Fail->Start

Figure 1: The logical cascade for validating gem-amino nitrile salts, prioritizing bulk purity before expensive structural confirmation.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Confirm the geminal substitution at the C4 position and ensure the piperidine ring is intact.

Causality & Solvent Selection: We utilize DMSO-


  rather than 

or

.
  • Why?

    
     causes rapid exchange of the ammonium and amine protons, erasing crucial integration data. 
    
    
    
    provides poor solubility for the HCl salt. DMSO-
    
    
    allows observation of the exchangeable protons, confirming the protonation state.

Step-by-Step:

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-

    
    .
    
  • Acquisition:

    • Run

      
      H NMR (min 16 scans) to verify the 1:1 ratio of piperidine ring protons.
      
    • Run

      
      C NMR (min 256 scans) specifically looking for the quaternary carbon (C4) and the nitrile carbon.
      
  • Critical Checkpoints:

    • The Diagnostic Shift: The C4 (quaternary) carbon typically appears around 45-50 ppm .

    • The Nitrile Peak: Look for the weak nitrile carbon signal around 118-122 ppm .

    • Symmetry: Due to the plane of symmetry, C2/C6 and C3/C5 should appear as equivalent sets unless the ring is distorted.

Protocol B: Potentiometric Titration for Chloride Content

Objective: Validate that the compound is a mono-hydrochloride salt and not a free base or di-hydrochloride. Theoretical Cl Content: ~21.95% (based on MW ~161.63 g/mol ).

Step-by-Step:

  • Dissolve 150 mg of sample in 50 mL deionized water.

  • Add 2 mL of

    
     (to prevent carbonate interference).
    
  • Titrate with 0.1 N

    
     using a silver electrode.
    
  • Calculation:

    
    
    Where 
    
    
    
    is volume in mL,
    
    
    is normality,
    
    
    is weight in mg.

Data Interpretation & Structural Logic

The most challenging aspect of this molecule is proving the Amine and Nitrile are on the same carbon. We use Heteronuclear Multiple Bond Correlation (HMBC) to prove this.

Structural Connectivity Logic (HMBC)

In the HMBC spectrum, the protons on C3 and C5 must show a correlation to:

  • The Quaternary C4.

  • The Nitrile Carbon (

    
    ).
    

If the Nitrile carbon correlates only to C4 and not C3/C5 directly (2-bond vs 3-bond), and C3/C5 correlates to C4, the geminal structure is confirmed.

HMBC_Logic cluster_legend Legend C4 C4 (Quaternary) ~48 ppm CN Nitrile Carbon ~120 ppm C4->CN Direct Bond Amine NH2 Group C4->Amine Direct Bond H3_5 Protons H3/H5 ~2.1 ppm H3_5->C4 Strong 2J Correlation H3_5->CN Weak 3J Correlation Key1 Observed in HMBC

Figure 2: HMBC correlations required to confirm the geminal positioning of the amino and nitrile groups.

Common Pitfalls and Troubleshooting

The "Missing" Nitrile Stretch in IR

Observation: In the HCl salt form, the characteristic


 stretch (normally ~2230 cm

) can become extremely weak or broaden due to the ionic lattice environment. Solution: Do not rely solely on IR for absence of the nitrile. If the peak is missing but NMR confirms the carbon signal at 120 ppm, the compound is valid.
The Retro-Strecker Instability

Observation: In aqueous solution at basic pH, this compound can revert to piperidin-4-one and cyanide/ammonium. Prevention: Always maintain acidic or neutral conditions during analysis. Avoid leaving the sample in DMSO-


 for >24 hours before analysis, as trace water in DMSO can facilitate hydrolysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on interpreting geminal coupling and nitrile shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight into the Strecker synthesis and stability of

    
    -amino nitriles). 
    
  • European Pharmacopoeia (Ph. Eur.) . 2.5.1. Acid Value & Potentiometric Titration. (Standard for chloride content determination).

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 12149574, 4-Amino-4-cyanopiperidine. (Reference for physical properties and safety data).

A Comparative Guide to the Synthetic Routes of 4-Substituted Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence drives a continuous need for efficient, scalable, and versatile synthetic methods to produce substituted piperidine intermediates, particularly those functionalized at the C4 position. This guide provides an in-depth comparison of several key synthetic strategies, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific drug development programs.

Ring Construction: Building the Piperidine Core

A primary strategy for accessing 4-substituted piperidines involves constructing the heterocyclic ring from acyclic precursors. These methods are powerful for establishing the core structure and can often set key stereocenters early in the synthesis.

The Dieckmann Condensation Approach

A classic and reliable method for synthesizing 4-piperidones, which are versatile precursors to other 4-substituted piperidines, is the Dieckmann condensation.[2][3] This intramolecular Claisen condensation of a diester is typically followed by hydrolysis and decarboxylation to yield the target piperidone.

Mechanism & Causality: The reaction is initiated by the formation of an N-substituted aminodiester, often by the double Michael addition of a primary amine to two equivalents of an acrylate ester.[2][4] A strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) is then used to deprotonate the α-carbon of one ester group, generating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the carbonyl of the second ester, forming a cyclic β-keto ester intermediate.[5] Subsequent acidic workup and heating effect hydrolysis of the ester and decarboxylation to furnish the 4-piperidone.[4][6] The choice of a strong base is critical to drive the initial deprotonation equilibrium forward, while the thermal decarboxylation is an entropically favored process that yields the stable ketone.

Workflow: Dieckmann Condensation for 4-Piperidone Synthesis

G cluster_0 Step 1: Aminodiester Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A Primary Amine (R-NH2) C N,N-bis(β-propionate methyl ester) A->C B Methyl Acrylate (2 eq.) B->C E Cyclic β-keto ester C->E Dieckmann Condensation D Strong Base (e.g., Na, Toluene) G N-substituted-4-piperidone E->G F Acid (e.g., HCl), Heat

Caption: Workflow for N-substituted-4-piperidone synthesis via Dieckmann condensation.

Representative Protocol: Synthesis of 1-Benzyl-4-piperidone [6]

  • Aminodiester Formation: Benzylamine is reacted with two equivalents of methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

  • Dieckmann Condensation: To a refluxing suspension of metallic sodium (2.8 g) in anhydrous toluene (150 mL), the aminodiester (28 g) is added dropwise. The mixture is refluxed for 6 hours. The use of metallic sodium in refluxing toluene provides the strong basic conditions necessary for the enolate formation.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is extracted with 25% hydrochloric acid (150 mL) and refluxed for 5 hours. This step hydrolyzes the intermediate β-keto ester and promotes decarboxylation.

  • Workup: The mixture is cooled, and the pH is adjusted to ~8.5 with 35% NaOH solution. The product is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oil (78.4% yield).[6]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful cycloaddition strategy, provides direct access to tetrahydropyridine rings, which can be readily reduced to the corresponding piperidines.[7] This method allows for the formation of multiple stereocenters in a single, often stereocontrolled, step.

Mechanism & Causality: This reaction involves the [4+2] cycloaddition of an azadiene (the 1-aza-1,3-butadiene component) with a dienophile (an alkene or alkyne).[8] The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine of the azadiene towards nucleophilic attack from the dienophile.[7] The stereochemical outcome is governed by the well-established rules of pericyclic reactions, often leading to high diastereoselectivity. The use of chiral catalysts can render the reaction enantioselective.[8]

Workflow: Aza-Diels-Alder Cycloaddition

G A 1-Azadiene D Tetrahydropyridine A->D B Dienophile B->D C Lewis or Brønsted Acid Catalyst C->D Activation F Substituted Piperidine D->F Hydrogenation E Reduction (e.g., H2, Pd/C)

Caption: General scheme for piperidine synthesis via a catalyzed aza-Diels-Alder reaction.

Modification of Pre-formed Rings

An alternative and highly versatile approach involves the functionalization of an existing piperidine or dehydropiperidine ring. This is particularly useful for late-stage diversification in drug discovery programs.

Nucleophilic Addition to 4-Piperidones

4-Piperidones, synthesized via methods like the Dieckmann condensation, are excellent electrophiles. They readily undergo nucleophilic addition with a wide range of nucleophiles, such as organometallic reagents (Grignard, organolithium), to generate 4-hydroxy-4-substituted piperidines.[9]

Mechanism & Causality: The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon of the 4-piperidone.[9] This breaks the C=O π-bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.[9] A subsequent acidic or aqueous workup protonates the alkoxide to yield the tertiary alcohol. The choice of a nucleophile is vast, allowing for the introduction of diverse alkyl, aryl, and alkynyl groups at the C4 position.

Representative Protocol: Grignard Addition to 1-Boc-4-piperidone

  • Under an inert atmosphere (argon or nitrogen), dissolve 1-Boc-4-piperidone (1.0 eq.) in dry tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise to the cooled solution. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring progress by TLC.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-hydroxy-4-phenylpiperidine.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation via transition-metal catalysis. The Suzuki-Miyaura cross-coupling reaction is a prime example, enabling the arylation or vinylation of 4-halopiperidines or their triflate analogs.[10]

Mechanism & Causality: The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the 4-halopiperidine to form a palladium(II) intermediate.

  • Transmetalation: A base activates the boronic acid, which then transfers its organic group to the palladium(II) complex.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the 4-aryl or 4-vinylpiperidine product.

This method offers excellent functional group tolerance and uses readily available and stable boronic acids.[10]

Workflow: Suzuki-Miyaura Cross-Coupling

G A N-protected-4-halopiperidine E N-protected-4-aryl/vinylpiperidine A->E B Aryl/Vinyl Boronic Acid B->E C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->E Catalytic Cycle D Base (e.g., K2CO3)

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction to form 4-arylpiperidines.

Asymmetric Synthesis Strategies

Controlling stereochemistry is paramount in drug development. Asymmetric synthesis of 4-substituted piperidines can be achieved through various means, including the use of chiral catalysts or chiral pool starting materials.[11]

One powerful approach is the catalytic asymmetric hydrogenation of pyridinium salts. This method can dearomatize the pyridine ring while simultaneously setting multiple stereocenters with high enantioselectivity.[1] For instance, rhodium(I) complexes with chiral ligands have been used for the highly diastereoselective and enantioselective hydrogenation of fluoropyridines to access all-cis-fluorinated piperidines.[1] Similarly, chiral building blocks can be used to direct the stereoselective addition of nucleophiles to achieve asymmetric synthesis of polyfunctionalized piperidines.[12]

Comparison of Synthetic Routes

Synthetic RouteKey Reagents/CatalystSubstrate ScopeTypical Yield (%)StereoselectivityKey AdvantagesKey Limitations
Dieckmann Condensation Primary amine, acrylate esters, strong base (e.g., Na, NaH)Broad for N-substituents70-90%[4][6]Achiral productReliable, scalable, provides versatile 4-piperidone intermediate.[2]Requires strong base, multi-step process (cyclization, hydrolysis, decarboxylation).[4]
Aza-Diels-Alder Azadiene, dienophile, Lewis/Brønsted acid catalystGood for various dienes and dienophiles50-80%[2]Can be highly diastereoselective and enantioselective with chiral catalysts.[8]Convergent, can build complexity quickly, high stereocontrol.[7]Substrate synthesis can be complex; catalyst sensitivity.
Nucleophilic Addition 4-Piperidone, organometallic reagents (e.g., Grignard)Wide range of nucleophiles (alkyl, aryl, alkynyl)60-95%Generally racemic unless chiral reagents/auxiliaries are used.High-yielding, excellent for diversification at C4.[13]Limited to C4-OH products, which may require further functionalization.
Suzuki-Miyaura Coupling 4-Halopiperidine, boronic acid, Pd catalyst, baseBroad scope of boronic acids and halides/triflates.[14][15][16]70-95%[15]Not inherently stereoselective at C4.Excellent functional group tolerance, mild conditions, readily available reagents.[10]Requires pre-functionalized piperidine; potential for catalyst poisoning.

Conclusion

The synthesis of 4-substituted piperidine intermediates is a well-developed field with a diverse array of reliable methods. The optimal choice of synthetic route depends heavily on the specific target molecule, desired substitution pattern, stereochemical requirements, and scalability needs. Ring-forming strategies like the Dieckmann condensation and aza-Diels-Alder reactions are ideal for constructing the core scaffold, while methods based on the modification of pre-formed rings, such as nucleophilic additions and palladium-catalyzed cross-couplings, offer unparalleled flexibility for late-stage functionalization and the rapid generation of compound libraries. As drug discovery continues to evolve, the development of even more efficient, selective, and sustainable methods for piperidine synthesis will remain a critical area of research.

References

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  • A. R. Moormann. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. [Link]

  • C. Matassini, F. Clemente, F. Cardona. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]

  • A. H. Lewin, et al. (1988). Piperidine Synthesis. Defense Technical Information Center. [Link]

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  • T. Billard, et al. (2015). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • S. M. Lang, A. D. Smith. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • F. Billon-Souquet, T. Martens, J. Royer. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters. [Link]

  • J. C. K. Chu, D. M. Dalton, T. Rovis. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts. [Link]

  • A. M. Belostotskii, A. B. Shapiro. (1995). Nucleophilic addition to 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone. Russian Chemical Bulletin. [Link]

  • M. A. Valdezturrubiartes, et al. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. [Link]

  • P. D. Bailey, et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

  • G. Zeni, R. C. Larock. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. [Link]

  • G. Timári, T. Soós, G. Hajós. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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